Product packaging for Baccatin(Cat. No.:)

Baccatin

Cat. No.: B15129273
M. Wt: 458.7 g/mol
InChI Key: FMQSPIDOGLAJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol has been reported in Euphorbia ebracteolata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O4 B15129273 Baccatin

Properties

IUPAC Name

2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQSPIDOGLAJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Baccatin III from Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a pivotal intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various malignancies. As a complex diterpenoid taxane, this compound III is naturally occurring, primarily sourced from various species of the yew tree (Taxus). Its efficient isolation and purification are critical for ensuring a stable supply chain for Paclitaxel production. This technical guide provides an in-depth overview of the natural sources of this compound III, quantitative data on its prevalence in different Taxus species, and detailed methodologies for its extraction and purification.

Natural Sources of this compound III

The primary natural sources of this compound III and its immediate precursor, 10-deacetylthis compound III (10-DAB), are plants belonging to the genus Taxus. While the bark of the Pacific yew (Taxus brevifolia) was the original source of Paclitaxel, renewable parts of other yew species, such as needles and twigs, are now the preferred sources for isolating this compound III and 10-DAB due to sustainability.[1][2]

Key Taxus species utilized for the extraction of this compound III and related taxanes include:

  • Taxus baccata (English Yew)[1][2][3][4]

  • Taxus brevifolia (Pacific Yew)[1][2]

  • Taxus canadensis (Canadian Yew)[5]

  • Taxus cuspidata (Japanese Yew)[6][7]

  • Taxus wallichiana (Himalayan Yew)[8][9][10][11]

  • Taxus chinensis[12][13]

  • Taxus mairei[6][14]

  • Taxus x media (Hybrid Yew)[6][15]

The concentration of this compound III and 10-DAB can vary significantly depending on the species, the specific part of the plant, the geographical location, and the time of collection.[6][13][14] Needles are a particularly valuable and renewable source.[1][2][4][16] In addition to the plant itself, endophytic fungi isolated from Taxus species have been identified as potential alternative sources for this compound III production.[8][10] Plant cell culture is another promising and sustainable method being explored for the production of taxanes.[1][2][17][18][19]

Quantitative Data on this compound III and 10-DAB in Taxus Species

The following tables summarize the quantitative yields of this compound III and its precursor, 10-deacetylthis compound III (10-DAB), from various Taxus species and plant parts as reported in the literature.

Table 1: this compound III Content in Various Taxus Species and Plant Parts

Taxus SpeciesPlant PartThis compound III Content (µg/g dry weight unless specified)Reference
Taxus brevifoliaNeedles296[5]
Taxus brevifoliaBark10 - 500[5]
Taxus canadensisNeedles224[5]
Taxus cuspidataNeedles130 - 300[5]
Taxus maireiSeed Embryo44.88[14]
Taxus maireiSeed Coat116.60[14]
Taxus spp.Red Arils1 - 28[6]
Taxus spp.NeedlesTrace - 120.48[6]

Table 2: 10-Deacetylthis compound III (10-DAB) Content in Various Taxus Species and Plant Parts

Taxus SpeciesPlant Part10-DAB Content (µg/g dry weight unless specified)Reference
Taxus baccataNeedles40[1][2]
Taxus baccataNeedles297 mg/kg (fresh needles)[4]
Taxus baccataNeedles718 mg/kg (supercritical fluid extraction with methanol)[4]
Taxus brevifoliaNeedles4[1][2]
Taxus canadensisNeedles2665[5]
Taxus maireiSeed Embryo124.09[14]
Taxus maireiSeed Coat116.05[14]
Taxus spp.Red Arils3.9 - 38[6]
Taxus spp.Needles21.1 - 703.4[6]

Isolation and Purification of this compound III

The isolation of this compound III from Taxus biomass is a multi-step process that typically involves extraction, concentration, partitioning, and chromatographic purification. The following sections detail the common experimental protocols.

General Workflow for this compound III Isolation

The overall process for isolating this compound III from Taxus plant material can be visualized as a sequential workflow.

G A Taxus Biomass (Needles/Twigs) B Drying and Grinding A->B C Solvent Extraction B->C D Filtration and Concentration C->D E Solvent-Solvent Partitioning D->E F Crude Taxane Extract E->F G Column Chromatography F->G H Fraction Collection and Analysis G->H I Further Purification (e.g., Prep-HPLC) H->I J Crystallization I->J K Pure this compound III / 10-DAB J->K

General workflow for this compound III isolation.
Experimental Protocols

Protocol 1: Solvent Extraction and Partitioning

This protocol describes a common method for obtaining a crude taxane extract from Taxus needles.

  • Preparation of Plant Material:

    • Collect fresh needles from the desired Taxus species.

    • Dry the needles in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried needles into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a suitable polar solvent. Methanol is commonly used.[3][20] A typical solid-to-solvent ratio is 1:10 (w/v).

    • Stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to ensure efficient extraction of taxanes.[20]

    • Separate the solvent extract from the solid plant residue by filtration or centrifugation. The process can be repeated multiple times to maximize yield.

  • Concentration:

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. This removes the bulk of the solvent to yield a viscous, semi-solid crude extract.[20]

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a suitable solvent system for liquid-liquid partitioning. A common method involves partitioning between dichloromethane and water.[3]

    • The taxanes, being less polar, will preferentially move into the organic phase (dichloromethane), while more polar impurities like sugars and chlorophylls will remain in the aqueous phase.

    • Separate the organic layer and evaporate the solvent to obtain a purified crude taxane extract.[3]

  • Precipitation (Optional):

    • The crude taxane extract can be further purified by precipitating non-polar impurities. This is achieved by dissolving the extract in a polar solvent (like methanol or acetone) and then adding a non-polar solvent such as hexane. The taxanes remain in the solution while waxes and lipids precipitate.[3]

Protocol 2: Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for isolating this compound III and 10-DAB from the complex mixture of taxanes.

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, most commonly silica gel.[21]

    • Dissolve the crude taxane extract in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A common gradient might start with a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.[21]

    • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For high-purity isolation, fractions enriched with this compound III or 10-DAB from column chromatography can be subjected to Prep-HPLC.[3]

    • A reversed-phase C18 column is typically used.[3]

    • The mobile phase is often a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode.[3][22]

    • The elution is monitored with a UV detector, typically at 227 nm.[3][23]

    • Fractions corresponding to the this compound III peak are collected.

  • Crystallization:

    • Combine the purified fractions containing this compound III and concentrate them.

    • Induce crystallization by dissolving the residue in a minimal amount of a hot solvent (e.g., methanol) and allowing it to cool slowly.[20]

    • Collect the resulting crystals by filtration and dry them under a vacuum to obtain pure this compound III.

Advanced Extraction and Purification Techniques

To improve efficiency and yield, several advanced methods have been developed.

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[7][16]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2, often with a co-solvent like methanol, to extract taxanes. This method is advantageous due to its selectivity and the ease of solvent removal.[4][7]

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent consumption.[24]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, offering high-purity separation of target compounds like 10-DAB.[25]

The selection of an appropriate extraction and purification strategy depends on factors such as the starting biomass, desired purity, and available scale of operation.

G cluster_0 Upstream Processing cluster_1 Extraction Methods cluster_2 Downstream Purification A Taxus Biomass B Drying & Grinding A->B C Solvent Maceration (Methanol/Ethanol) D Ultrasonic-Assisted Extraction (UAE) E Supercritical Fluid Extraction (SFE) F Pressurized Liquid Extraction (PLE) G Crude Extract C->G D->G E->G F->G H Solvent Partitioning (e.g., DCM/Water) G->H I Silica Gel Column Chromatography H->I J Preparative HPLC I->J K Crystallization J->K L High-Purity this compound III K->L

Comparison of extraction and purification pathways.

Conclusion

Taxus species remain the most important natural source for this compound III and its precursor 10-deacetylthis compound III, which are essential for the semi-synthesis of Paclitaxel. Significant variations in the content of these taxanes exist among different species and plant parts, with needles being a preferred renewable resource. The isolation and purification of this compound III involve a series of steps, including solvent extraction, partitioning, and chromatography. While traditional methods are effective, advanced techniques such as UAE and SFE offer improved efficiency and yield. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of taxane-based pharmaceuticals.

References

The Unexplored Therapeutic Potential of Baccatin III: A Technical Guide to its Paclitaxel-Independent Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Introduction

Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species), is universally recognized as the pivotal intermediate in the semi-synthesis of the blockbuster anticancer drug, paclitaxel (Taxol®)[1][2]. This precursor role has largely overshadowed its intrinsic biological activities. However, a growing body of evidence reveals that this compound III possesses a distinct and multifaceted pharmacological profile, independent of its conversion to paclitaxel. This technical guide delves into the paclitaxel-independent biological activities of this compound III, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development efforts. We will explore its direct anticancer, immunomodulatory, and anti-inflammatory properties, providing a comprehensive resource for the scientific community.

Direct Anticancer Activity

Contrary to its reputation as an inactive precursor, this compound III exhibits direct cytotoxic and apoptotic effects against various cancer cell lines[1][2][3]. Its mechanisms of action, while sharing the taxane core, are distinct from the potent microtubule-stabilizing effect of paclitaxel.

Mechanism of Action

This compound III's anticancer activity is mediated through multiple pathways:

  • Induction of Apoptosis: this compound III is a potent inducer of apoptosis in cancer cells.[1][4] Studies have shown that it can trigger programmed cell death through the mitochondrial-dependent pathway, characterized by the depolarization of the mitochondrial membrane and the externalization of phosphatidylserine.[1][2] Interestingly, this apoptotic induction can occur without the G2/M cell cycle arrest typically associated with paclitaxel, suggesting a different triggering mechanism.[4] The anti-apoptotic protein Bcl-2 has been shown to be involved in this compound III-induced apoptosis.[1][5]

  • Cell Cycle Arrest: While some studies show apoptosis independent of cell cycle arrest, others demonstrate that this compound III can induce a G2/M phase arrest in a dose-dependent manner in cancer cell lines like HeLa.[1] This suggests that the effect on the cell cycle may be cell-line specific.

  • Generation of Reactive Oxygen Species (ROS): this compound III treatment leads to a significant, concentration-dependent increase in the production of intracellular ROS in cancer cells.[1][2] This oxidative stress contributes to cellular damage and the induction of apoptosis.

  • Interaction with Tubulin: this compound III does interact with tubulin and can induce its assembly into long microtubules.[6] However, its affinity for tubulin is significantly lower than that of paclitaxel.[6][7] Some evidence suggests that this compound III may interact with the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization, a mechanism opposite to that of paclitaxel.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound III have been quantified across several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer4.30[1][2]
A549Human Lung Cancer4 - 7.81[1][2]
A431Human Skin Cancer4 - 7.81[1][2]
HepG2Human Liver Cancer4 - 7.81[1][2]
BCap37Human Breast CancerNot specified[4]
KBHuman Epidermoid CarcinomaNot specified[4]

Signaling Pathway Visualization

Baccatin_III_Apoptosis_Pathway Baccatin_III This compound III Cell Cancer Cell Baccatin_III->Cell Bcl2 Bcl-2 (Anti-apoptotic) Baccatin_III->Bcl2 Inhibits? ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis Bcl2->Mitochondria Inhibits MMP Loss

Caption: this compound III-induced apoptotic pathway in cancer cells.

Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound III (e.g., 1-10 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of this compound III that inhibits 50% of cell growth, using dose-response curve analysis.

  • Cell Treatment: Treat cells with this compound III at desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Immunomodulatory Activity

This compound III has demonstrated significant immunomodulatory effects, particularly in the context of the tumor microenvironment.

Mechanism of Action
  • Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound III reduces the accumulation and suppressive function of MDSCs in tumor-bearing mice.[8] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression.

  • Enhancement of T-Cell Activity: By reducing the suppressive effects of MDSCs, this compound III indirectly enhances the activity of T-cells.[8] MDSCs isolated from this compound III-treated mice showed a reduced ability to suppress T-cell proliferation.[8]

  • Reduction of Immunosuppressive Molecules: this compound III treatment leads to a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO) by MDSCs, which are key molecules used by these cells to suppress T-cell function.[8][9]

  • Enhanced Antigen Presentation: this compound III has been shown to increase MHC class I and class II-restricted presentation of exogenous antigens in bone marrow-derived dendritic cells.[10][11]

Quantitative Data: In Vivo Efficacy
Animal ModelTreatmentOutcomeReference
BALB/c mice with 4T1 mammary carcinoma0.05-0.5 mg/kg/day this compound III (oral)Significant reduction in tumor growth and decreased accumulation of MDSCs in the spleen.[8][10][12]
BALB/c mice with CT26 colon cancer0.05-0.5 mg/kg/day this compound III (oral)Significant reduction in tumor growth and decreased accumulation of MDSCs in the spleen.[8][10][12]
Athymic nude mice0.5 mg/kg this compound IIINo significant anti-tumor activity.[8]

Signaling Pathway Visualization

Baccatin_III_Immunomodulation Baccatin_III This compound III MDSC Myeloid-Derived Suppressor Cell (MDSC) Baccatin_III->MDSC Inhibits accumulation & function ROS_NO ↓ ROS, NO T_Cell T-Cell MDSC->T_Cell Tumor Tumor Cells Tumor->MDSC Recruits & Activates T_Cell->Tumor Kills Suppression Suppression Activation Activation

Caption: Immunomodulatory action of this compound III on MDSCs and T-cells.

Experimental Protocols
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1 or CT26) into the flank of BALB/c mice.

  • Treatment: Once tumors are palpable, randomly assign mice to treatment groups: vehicle control and this compound III (e.g., 0.05-0.5 mg/kg/day, administered orally).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

  • Spleen Processing: At the end of the in vivo study, harvest spleens from the mice and prepare single-cell suspensions.

  • MDSC Staining: Stain the cells with fluorescently labeled antibodies against CD11b and Gr-1.

  • Flow Cytometry: Analyze the percentage of CD11b+Gr-1+ cells (MDSCs) in the spleen using a flow cytometer.

Anti-inflammatory and Anti-fibrotic Activity

This compound III also exhibits potent anti-inflammatory and anti-fibrotic properties, primarily through the inhibition of the TGF-β1 signaling pathway.[9][12]

Mechanism of Action
  • TGF-β1 Pathway Inhibition: this compound III acts as a selective inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[9]

  • Downregulation of Pro-fibrotic Genes: It inhibits TGF-β1-induced mRNA expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I/III in fibroblasts.[9]

  • Targeting of Downstream Effectors: this compound III targets the AKT/STAT6 and Smad2/3 pathways, which are crucial downstream mediators of TGF-β1 signaling.[9]

  • Inhibition of Macrophage Activation: It dose-dependently inhibits IL-13-induced TGF-β1 mRNA expression in macrophages, indicating an effect on macrophage activation.[9]

Quantitative Data: Anti-inflammatory and Anti-fibrotic Effects
Experimental ModelTreatmentOutcomeReference
LPS/IFN-γ stimulated MDSCs10-100 µM this compound IIISignificant reduction in ROS and NO production.[9]
IL-13 stimulated primary mouse lung macrophages3-30 µM this compound IIIDose-dependent inhibition of TGF-β1 mRNA expression.[9]
TGF-β1 stimulated primary mouse lung fibroblasts3-30 µM this compound IIIInhibition of α-SMA, fibronectin, and collagen I/III mRNA expression.[9]
Bleomycin-induced lung fibrosis in C57BL/6 mice5-10 mg/kg this compound III (intraperitoneal)Alleviation of lung fibrosis by inhibiting TGF-β1.[9][12]

Signaling Pathway Visualization

Baccatin_III_TGF_beta_Pathway TGF_beta1 TGF-β1 Receptor TGF-β Receptor TGF_beta1->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylates AKT_STAT6 AKT/STAT6 Receptor->AKT_STAT6 Activates Nucleus Nucleus Smad2_3->Nucleus AKT_STAT6->Nucleus Baccatin_III This compound III Baccatin_III->Smad2_3 Baccatin_III->AKT_STAT6 Fibrosis Fibrosis (↑ α-SMA, Collagen, Fibronectin) Nucleus->Fibrosis ↑ Gene Expression

Caption: Inhibition of the TGF-β1 signaling pathway by this compound III.

Experimental Protocols
  • Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin to induce lung fibrosis.

  • Treatment: Administer this compound III (e.g., 5-10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 21 days).

  • Assessment: At the end of the treatment period, sacrifice the mice and harvest the lungs.

  • Analysis: Perform histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and quantify fibrosis. Analyze bronchoalveolar lavage fluid for inflammatory cell counts.

  • Cell Culture and Treatment: Culture primary lung fibroblasts and treat them with TGF-β1 in the presence or absence of this compound III.

  • RNA Extraction: Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers specific for α-SMA, fibronectin, collagen I, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Interaction with Tubulin and Microtubules

While this compound III's interaction with tubulin is less potent than paclitaxel's, it is a crucial aspect of its independent biological activity.

Mechanism of Action
  • Tubulin Assembly: this compound III can induce the assembly of purified tubulin into long microtubules in vitro, similar to paclitaxel.[6]

  • Lower Affinity: The apparent equilibrium constants for this compound III-induced tubulin assembly are 4.2-4.6 fold less than those for paclitaxel, indicating a lower binding affinity.[6] The binding equilibrium constant (Kb) for this compound III is significantly lower than that of paclitaxel.[7]

  • Structural Effects: this compound III-induced microtubules are often much longer than those assembled with paclitaxel.[6] This may be due to differences in their abilities to nucleate tubulin.

  • Binding Site: While paclitaxel has a well-defined binding site on β-tubulin, this compound III has been shown to displace the binding of radiolabeled colchicine, suggesting an interaction with the colchicine binding site, which is distinct from the paclitaxel site.[3]

Quantitative Data: Tubulin Binding
CompoundBinding Equilibrium Constant (Kb) (M⁻¹)Apparent Equilibrium Constant for GTP-tubulin assembly (relative to Taxol)Reference
Paclitaxel (Taxol)3.7 x 10⁷1[7]
This compound III1.5 x 10⁵4.2-4.6 fold less[6][7]
Experimental Protocol
  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA) and GTP.

  • Initiation: Add this compound III or paclitaxel at various concentrations to the reaction mixture.

  • Monitoring Polymerization: Monitor the increase in turbidity at 340 nm over time at 37°C using a spectrophotometer. The rate and extent of polymerization can be determined from the absorbance curve.

  • Critical Concentration Determination: Determine the critical concentration for polymerization, which is the concentration of tubulin below which no polymerization occurs. This can be used to calculate the apparent equilibrium constants.

Conclusion

This compound III is far more than an inert precursor to paclitaxel. It is a biologically active molecule with a distinct pharmacological profile. Its ability to induce apoptosis in cancer cells through mechanisms independent of potent microtubule stabilization, modulate the immune response by targeting MDSCs, and inhibit key pathways in inflammation and fibrosis highlights its therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the paclitaxel-independent activities of this compound III. Future investigations should focus on optimizing its structure to enhance these independent activities, potentially leading to the development of novel therapeutic agents for cancer, inflammatory diseases, and fibrosis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a complex diterpenoid found in yew species (Taxus), is a cornerstone in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). Its intricate molecular architecture, characterized by a unique taxane core and multiple stereocenters, presents a significant subject of study in natural product chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound III, supported by quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway.

Chemical Structure and Properties

This compound III is a tetracyclic diterpenoid distinguished by a taxane skeleton.[1] Its systematic IUPAC name is (2β,5α,7α,10α,13β)-4,10-Diacetoxy-1,7,13-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate.[2] The molecule possesses a complex arrangement of functional groups, including hydroxyl, acetyl, and benzoyl moieties, which contribute to its chemical reactivity and biological significance as a precursor for paclitaxel.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound III is presented in the table below. This data is essential for its identification, purification, and manipulation in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₃₁H₃₈O₁₁[3][4]
Molecular Weight 586.63 g/mol [5]
CAS Number 27548-93-2[2]
Melting Point 229 to 234 °C (444 to 453 °F; 502 to 507 K)[4]
Solubility Soluble in chloroform, DMSO; sparingly soluble in methanol.[3]
Appearance White to off-white crystalline powder[3]
Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound III. While detailed spectral data can vary slightly based on the solvent and instrumentation, the following provides a general overview.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound III is complex due to the large number of protons in distinct chemical environments. Key characteristic signals can be observed, and a representative spectrum is available in the literature.[6]

Stereochemistry

The biological activity and utility of this compound III as a synthetic precursor are intrinsically linked to its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute configuration.[7]

The stereochemical configuration is denoted in its IUPAC name and can be unambiguously represented using various chemical descriptors:

DescriptorValueReference(s)
InChI InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1[8]
InChIKey OVMSOCFBDVBLFW-VHLOTGQHSA-N[8]
Canonical SMILES CC1=C2--INVALID-LINK--C)(C[C@@H]1O)O)OC(=O)c5ccccc5)(CO4)OC(=O)C)O)C">C@HOC(=O)C[8]

The absolute stereochemistry has been confirmed through single-crystal X-ray diffraction studies, which have also revealed the formation of crystalline complexes with other molecules like imidazole and 2-propanol.[9][10] These complex formation abilities can be exploited for its purification.[9]

Biosynthesis

This compound III is a naturally occurring intermediate in the biosynthetic pathway of paclitaxel in yew species. A key step in its formation is the enzymatic acetylation of its precursor, 10-deacetylthis compound III.[11] This reaction is catalyzed by the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT).[11][12]

BaccatinIII_Biosynthesis Precursor 10-Deacetylthis compound III Product This compound III Precursor->Product Acetylation Enzyme 10-deacetylthis compound III- 10-O-acetyltransferase (DBAT) + Acetyl-CoA

Biosynthesis of this compound III from 10-Deacetylthis compound III.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, purification, and characterization of this compound III.

Isolation and Purification from Taxus Species

This compound III, along with other taxanes, is typically extracted from the needles and bark of various yew species, such as Taxus baccata.[5][13] The general procedure involves solvent extraction, followed by chromatographic purification.

Protocol Outline: Isolation from Taxus baccata Needles

  • Extraction:

    • Dried and pulverized needles of Taxus baccata are extracted with a polar solvent, such as methanol or 80% ethanol, often using reflux for several hours.[14][15]

    • The resulting extract is filtered and concentrated under vacuum to yield a crude extract.[14]

  • Liquid-Liquid Partitioning:

    • The crude extract is subjected to a series of liquid-liquid partitioning steps to remove non-polar impurities like fats and chlorophyll. A common sequence involves partitioning between methanol/water and a non-polar solvent like hexane, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as dichloromethane.[5]

  • Chromatographic Purification:

    • The enriched extract is further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method.[5][16]

    • HPLC Conditions:

      • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.[5]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used as the eluent.[16]

      • Detection: UV detection at 227 nm is standard for taxanes.[5][16]

      • Flow Rate: A typical analytical flow rate is 1.0 mL/min.[5]

    • Centrifugal Partition Chromatography (CPC) has also been shown to be an effective method for the purification of this compound III precursors.[6]

Structural Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound III.

General Protocol for ¹H NMR:

  • Sample Preparation: Dissolve a few milligrams of purified this compound III in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the protons to the molecular structure.

4.2.2. Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structural information.

General Protocol:

  • Crystallization: Grow single crystals of this compound III of suitable quality (typically >0.1 mm in at least one dimension). This can be achieved by slow evaporation of a solvent from a saturated solution of the compound. The formation of co-crystals with molecules like imidazole can facilitate crystallization.[9]

  • Data Collection: Mount a selected single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[17][18]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is generated. An atomic model is then built into the electron density and refined to obtain the final crystal structure, including bond lengths, bond angles, and torsional angles.[18]

Logical Workflow for this compound III Analysis

The following diagram illustrates a typical workflow for the isolation, purification, and structural characterization of this compound III.

BaccatinIII_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization Start Taxus baccata Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Chromatographic Purification (e.g., HPLC) Partitioning->Chromatography Pure_BaccatinIII Pure this compound III Chromatography->Pure_BaccatinIII NMR NMR Spectroscopy (¹H, ¹³C) Pure_BaccatinIII->NMR XRay Single-Crystal X-ray Diffraction Pure_BaccatinIII->XRay Structure Confirmation of Structure and Stereochemistry NMR->Structure XRay->Structure

Workflow for the analysis of this compound III.

Conclusion

This compound III remains a molecule of significant interest to the scientific and pharmaceutical communities. Its complex chemical structure and stereochemistry have been thoroughly characterized through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its properties and the development of robust isolation and purification protocols are crucial for its continued use as a key starting material in the semi-synthesis of paclitaxel and the development of new taxane-based therapeutics. This guide provides a foundational resource for professionals engaged in research and development involving this important natural product.

References

The Architecture of a Potent Precursor: A Technical Guide to the Biosynthetic Pathway of Baccatin III in Yew Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III, a complex diterpenoid, stands as a critical precursor to the widely used anticancer drug, Paclitaxel (Taxol®). Found in yew trees (Taxus species), the intricate biosynthetic pathway of this molecule has been the subject of extensive research for decades. Understanding this pathway at a molecular level is paramount for developing alternative and sustainable production methods, moving away from the reliance on slow-growing and often endangered yew trees. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound III, presenting key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved processes. Recent breakthroughs have led to the near-complete elucidation of the pathway and its successful reconstitution in heterologous systems, paving the way for microbial and plant-based production platforms.

The Biosynthetic Pathway of this compound III

The biosynthesis of this compound III is a multi-step process that begins with the universal precursor of terpenoids, geranylgeranyl diphosphate (GGPP), and involves a series of cyclization, hydroxylation, and acylation reactions. The pathway is a testament to the complex enzymatic machinery evolved by yew trees.

The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the taxane skeleton, catalyzed by taxadiene synthase (TDS). Following this, a cascade of cytochrome P450 monooxygenases and acetyltransferases meticulously decorate the taxane core. While the complete pathway to Paclitaxel involves approximately 20 steps, the formation of this compound III itself requires a significant portion of these enzymatic transformations.

A major breakthrough in understanding this pathway was the identification of a bifunctional cytochrome P450 enzyme, taxane oxetanase (TOT), which catalyzes the formation of the characteristic oxetane ring of Paclitaxel.[1][2] Furthermore, the enzyme responsible for the C9-oxidation, a crucial step towards this compound III, has been identified as T9αH.[1][2] The heterologous reconstitution of the this compound III pathway in tobacco has been a landmark achievement, demonstrating the potential for producing this valuable precursor in a controlled environment.[1][2][3][4]

Below is a diagrammatic representation of the core biosynthetic pathway leading to this compound III.

Baccatin_III_Pathway GGPP Geranylgeranyl diphosphate (GGPP) TDS Taxadiene synthase (TDS) GGPP->TDS Taxadiene Taxa-4(5),11(12)-diene T5aH Taxadiene 5α-hydroxylase (CYP725A4) Taxadiene->T5aH Intermediate1 Taxa-4(20),11(12)-dien-5α-ol TAT Taxadien-5α-ol O-acetyltransferase (TAT) Intermediate1->TAT Intermediate2 Taxa-4(20),11(12)-dien-5α-yl acetate T10bH Taxane 10β-hydroxylase (CYP725A2) Intermediate2->T10bH Intermediate3 Taxa-4(20),11(12)-diene-5α,10β-diol P450s_ATs Multiple Cytochrome P450s and Acyltransferases Intermediate3->P450s_ATs Multiple steps Intermediate4 Taxa-4(20),11(12)-diene-5α-acetoxy-10β-ol Intermediate5 10-Deacetylthis compound III DBAT 10-deacetylthis compound III-10-O-acetyltransferase (DBAT) Intermediate5->DBAT BaccatinIII This compound III TDS->Taxadiene T5aH->Intermediate1 TAT->Intermediate2 T10bH->Intermediate3 P450s_ATs->Intermediate5 DBAT->BaccatinIII

Caption: Simplified biosynthetic pathway of this compound III from GGPP.

Quantitative Data

The efficiency of the this compound III biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes and the availability of precursors. The following tables summarize key quantitative data from various studies.

Table 1: Key Enzymes in this compound III Biosynthesis and their Functions

EnzymeAbbreviationFunction
Taxadiene synthaseTDSCyclization of GGPP to taxadiene
Taxadiene 5α-hydroxylaseT5αHHydroxylation at C5 of taxadiene
Taxadien-5α-ol O-acetyltransferaseTATAcetylation of the C5 hydroxyl group
Taxane 10β-hydroxylaseT10βHHydroxylation at C10 of the taxane core
10-deacetylthis compound III-10-O-acetyltransferaseDBATAcetylation of 10-deacetylthis compound III to form this compound III[5][6][7]
Taxane oxetanase 1TOT1A bifunctional P450 involved in oxetane ring formation[2][3]
Taxane 9α-hydroxylase 1T9αH1Catalyzes oxidation at the C9 position[2][3]

Table 2: this compound III and Precursor Yields in Different Production Systems

Production SystemCompoundTiterReference
Taxus chinensis cell cultureThis compound III7.8 mg/L[8]
Engineered E. coli (whole-cell bioconversion)This compound III>1 g/L[8]
Engineered Nicotiana benthamianaThis compound III~10 µg/g dry weight[9]
Taxus media needlesThis compound III~5 µg/g dry weight[9]

Experimental Protocols

The elucidation of the this compound III pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experimental procedures.

Heterologous Expression and Characterization of a Pathway Enzyme (e.g., DBAT) in E. coli

This protocol describes the general workflow for expressing a candidate gene from Taxus and functionally characterizing the resulting enzyme.

  • Gene Cloning:

    • Total RNA is extracted from Taxus needles or cell cultures.

    • cDNA is synthesized using reverse transcriptase.

    • The target gene (e.g., DBAT) is amplified by PCR using gene-specific primers.

    • The PCR product is cloned into an E. coli expression vector (e.g., pET series).

  • Heterologous Expression:

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is grown overnight.

    • The starter culture is used to inoculate a larger volume of media.

    • The culture is grown to a specific optical density (OD600 of ~0.6-0.8).

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • The culture is incubated for several more hours at a reduced temperature (e.g., 16-25°C) to enhance soluble protein expression.[8]

  • Protein Purification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer and sonicated to release the cellular contents.

    • The lysate is centrifuged to pellet cell debris.

    • If the protein is tagged (e.g., with a His-tag), it is purified from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assay:

    • The purified enzyme is incubated with its substrate (e.g., 10-deacetylthis compound III for DBAT) and co-factor (e.g., acetyl-CoA) in a suitable reaction buffer.[5][8]

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, often by the addition of an organic solvent.

    • The product (e.g., this compound III) is extracted.

  • Product Analysis:

    • The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and quantify its amount.

Below is a workflow diagram for this process.

Experimental_Workflow Start Start: Identify Candidate Gene Cloning Gene Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity Assay Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis End End: Enzyme Characterized Analysis->End

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.
In Vivo Reconstitution of the this compound III Pathway in Nicotiana benthamiana

This protocol outlines the transient expression of multiple pathway genes in a plant system to reconstitute the biosynthetic pathway.

  • Gene Synthesis and Vector Construction:

    • The cDNAs for all the genes in the desired pathway are synthesized, often with codon optimization for expression in N. benthamiana.

    • Each gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-Mediated Transient Expression:

    • The expression vectors are transformed into Agrobacterium tumefaciens.

    • Separate cultures of Agrobacterium carrying each gene construct are grown.

    • The cultures are mixed to create a co-culture cocktail.

    • The abaxial side of young N. benthamiana leaves is infiltrated with the Agrobacterium cocktail.

  • Metabolite Extraction and Analysis:

    • After a few days of incubation, the infiltrated leaf tissue is harvested.

    • The tissue is freeze-dried and ground to a fine powder.

    • Metabolites are extracted using an appropriate organic solvent (e.g., methanol or ethyl acetate).

    • The extract is filtered and concentrated.

    • The presence and quantity of this compound III and its intermediates are determined by LC-MS analysis.

Conclusion and Future Outlook

The elucidation of the this compound III biosynthetic pathway is a significant achievement in plant biochemistry and synthetic biology. The identification of the complete set of genes required for its synthesis opens up new avenues for the sustainable production of this vital pharmaceutical precursor.[10][11][12] Future research will likely focus on optimizing the yields of this compound III in heterologous hosts through metabolic engineering strategies. This may involve enhancing precursor supply, fine-tuning the expression levels of pathway enzymes, and minimizing the formation of byproduct. The continued exploration of the regulatory networks governing this pathway in Taxus species will also provide valuable insights for improving production in engineered systems. The knowledge and tools now available bring the goal of a commercially viable, microbial or plant-based production platform for this compound III, and ultimately Paclitaxel, closer to reality.

References

Baccatin III: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a complex diterpenoid isolated from various species of the yew tree (Taxus). It stands as a pivotal molecule in the pharmaceutical industry, primarily serving as a key precursor in the semi-synthesis of the highly successful anti-cancer drug, paclitaxel (Taxol®), and its analogues. This technical guide provides an in-depth overview of the physical and chemical properties of this compound III, tailored for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound III is a white to off-white crystalline powder.[1] Its core structure is a tetracyclic taxane skeleton, which is characterized by a unique oxetane ring.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound III.

PropertyValueReferences
Molecular Formula C₃₁H₃₈O₁₁[1][2][3]
Molecular Weight 586.63 g/mol [1][2][3]
Melting Point 229-234 °C[4][5]
Appearance White to off-white crystalline powder[1]
pKa 12.76 ± 0.70 (Predicted)[5]
SolventSolubilityReferences
Chloroform Soluble[1]
DMSO Soluble (100-125 mg/mL)[5][6]
Ethanol Soluble[7]
Methanol Sparingly soluble[1]
Water Insoluble[5][7]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound III.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound III provide a detailed fingerprint of its complex structure. While specific raw data files are not publicly available, numerous studies have reported its spectral features. Key proton and carbon signals have been assigned in various deuterated solvents, most commonly CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and fragmentation pattern of this compound III. Electron spray ionization (ESI) is a common technique used for its analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy of this compound III reveals characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O) from esters and the ketone, and the oxetane ring. UV-Vis spectroscopy is used for quantitative analysis, with a maximum absorption wavelength typically around 227 nm.[8]

Crystal Structure

The three-dimensional arrangement of atoms in this compound III has been elucidated through X-ray crystallography. This has been instrumental in understanding its reactivity and in the rational design of synthetic strategies for paclitaxel. This compound III is known to form crystalline complexes with certain organic molecules like imidazole and 2-propanol, a property that can be exploited for its purification.[9][10]

Chemical Properties and Reactivity

Stability

This compound III exhibits varying stability depending on the pH of the solution.

  • Acidic Conditions (pH 1-5): It undergoes acid-catalyzed degradation. Potential degradation pathways include dehydration around the C13-hydroxyl group and cleavage of the strained oxetane ring. The cleavage of the 10-acetyl group is a minor degradation pathway under these conditions. The maximum stability is observed around pH 4.[11]

  • Neutral to Basic Conditions (pH > 6-7): Under neutral to basic conditions, this compound III is susceptible to base-catalyzed hydrolysis of its ester groups.[12] Spontaneous deacetylation at the C10 position to form 10-deacetylthis compound III can occur under alkaline conditions.[13] Epimerization at the C7 position is also a possibility in basic solutions.[14]

Key Chemical Reactions and Semi-synthesis of Paclitaxel

The most significant chemical transformation involving this compound III is its use as a starting material for the semi-synthesis of paclitaxel. This multi-step process is a cornerstone of commercial paclitaxel production.[15][16][17][18] The general workflow involves the selective protection of the hydroxyl groups, attachment of a protected side chain at the C13 position, and subsequent deprotection steps.

Semisynthesis_of_Paclitaxel BaccatinIII This compound III Protected_BaccatinIII 7-O-Protected this compound III BaccatinIII->Protected_BaccatinIII Protection of C7-OH (e.g., with a strong base and electrophile) Coupled_Intermediate Protected Paclitaxel Intermediate Protected_BaccatinIII->Coupled_Intermediate Coupling with protected sidechain at C13-OH Paclitaxel Paclitaxel Coupled_Intermediate->Paclitaxel Deprotection of sidechain and C7-OH protecting group

A simplified workflow for the semi-synthesis of Paclitaxel from this compound III.

Experimental Protocols

Isolation and Purification of this compound III

This compound III is naturally present in the needles, bark, and other parts of Taxus species.[8] Its isolation and purification from these biomass sources is a critical first step for its use in research and pharmaceutical production.

Isolation_and_Purification cluster_extraction Extraction cluster_purification Purification cluster_chromatography_methods Chromatographic Techniques Taxus_Biomass Taxus Biomass (Needles, Bark, etc.) Extraction Extraction with a polar solvent (e.g., aqueous ethanol) Taxus_Biomass->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with dichloromethane or benzene) Crude_Extract->Solvent_Partitioning Chromatography Chromatography Solvent_Partitioning->Chromatography Crystallization Crystallization Chromatography->Crystallization Normal_Phase Normal Phase Chromatography (Silica Gel) Chromatography->Normal_Phase Reverse_Phase Reverse Phase HPLC (C18 column) Chromatography->Reverse_Phase Pure_BaccatinIII Pure this compound III Crystallization->Pure_BaccatinIII

A general workflow for the isolation and purification of this compound III from Taxus species.

A general procedure involves the following steps:

  • Extraction: The dried and ground plant material is extracted with a polar solvent, such as aqueous ethanol.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate taxanes from more polar or non-polar impurities. Common solvents used for extracting the taxane-rich fraction include dichloromethane, chloroform, or benzene.

  • Chromatographic Purification: The resulting extract is further purified using chromatographic techniques. This can involve normal-phase chromatography on silica gel or reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[8]

  • Crystallization: The final purification step often involves crystallization from a suitable solvent system to yield high-purity this compound III.

Experimental Protocol for Semi-synthesis of Paclitaxel from this compound III (Illustrative)

The semi-synthesis of paclitaxel from this compound III is a complex process covered by numerous patents and publications. The following is a generalized, illustrative protocol based on common strategies:

  • Protection of the C7-Hydroxyl Group: this compound III is dissolved in a suitable aprotic solvent (e.g., DMF or THF). A strong base (e.g., lithium bis(trimethylsilyl)amide or lithium t-butoxide) is added at low temperature to deprotonate the C7-hydroxyl group. An electrophilic protecting group reagent is then added to form a 7-O-protected this compound III derivative.[15]

  • Coupling with the Sidechain: The 7-O-protected this compound III is then reacted with a protected paclitaxel sidechain precursor. This coupling is typically carried out in the presence of a coupling agent.

  • Deprotection: The protecting groups on both the C7-hydroxyl and the sidechain are removed under specific reaction conditions to yield paclitaxel. The choice of deprotection reagents and conditions depends on the specific protecting groups used.

Note: The specific reagents, reaction times, temperatures, and purification methods can vary significantly between different patented processes. Researchers should consult the primary literature for detailed experimental conditions.

Conclusion

This compound III remains a molecule of immense interest in the fields of natural product chemistry, medicinal chemistry, and pharmaceutical sciences. Its unique chemical structure and its role as a vital precursor for paclitaxel synthesis underscore the importance of a thorough understanding of its physical and chemical properties. This guide provides a consolidated resource for professionals working with this important diterpenoid, facilitating further research and development in the ongoing fight against cancer.

References

An In-depth Technical Guide to Baccatin III Derivatives and Their Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III is a complex diterpene isolated from the bark of the Pacific yew tree, Taxus brevifolia. While exhibiting modest cytotoxic activity itself, its true significance in medicinal chemistry lies in its role as a key precursor for the semi-synthesis of some of the most potent and widely used anticancer drugs, namely paclitaxel (Taxol®) and docetaxel (Taxotere®). These taxanes have revolutionized the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This technical guide provides a comprehensive overview of this compound III derivatives and their structural analogues, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Structure and Semisynthesis

The core structure of this compound III is a tetracyclic taxane skeleton. The key starting materials for the semisynthesis of paclitaxel and docetaxel are this compound III and its close analogue, 10-deacetylthis compound III (10-DAB), which is more readily available from the needles of the European yew, Taxus baccata. The semisynthesis primarily involves the esterification of the C13 hydroxyl group of the this compound core with a protected β-lactam side chain.

Key Synthetic Steps:
  • Protection of Hydroxyl Groups: The hydroxyl groups at C7 and C10 of 10-DAB are often protected to ensure selective esterification at C13.

  • Side-Chain Coupling: The protected this compound derivative is coupled with a suitably protected N-acyl-β-phenylisoserine side chain, often in the form of a β-lactam.

  • Deprotection: The protecting groups are removed to yield the final active pharmaceutical ingredient.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to understand the structural requirements for the potent anticancer activity of taxanes. Key findings include:

  • The C13 Side Chain: The N-acyl-β-phenylisoserine side chain is crucial for activity. Modifications to the N-acyl group and the phenyl rings can significantly impact potency.

  • The this compound III Core: The integrity of the this compound core is essential. Modifications at various positions can modulate activity, solubility, and resistance profiles.

  • C2-Benzoyl Group: This group is important for binding to β-tubulin.

  • C4-Acetyl Group: This group contributes to the conformational stability of the molecule.

  • C10-Acetyl Group: While paclitaxel has an acetyl group at C10, docetaxel has a hydroxyl group, which contributes to its increased water solubility.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of this compound III derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound III (enzymatically synthesized)HeLa (Cervical Cancer)4.30[1][2]
This compound III (enzymatically synthesized)A549 (Lung Cancer)4.0 - 7.81[1][2]
This compound III (enzymatically synthesized)A431 (Skin Cancer)4.0 - 7.81[1][2]
This compound III (enzymatically synthesized)HepG2 (Liver Cancer)4.0 - 7.81[1][2]
PaclitaxelSK-BR-3 (Breast Cancer, HER2+)~0.01[3][4]
PaclitaxelMDA-MB-231 (Breast Cancer, Triple Negative)~0.005[3][4]
PaclitaxelT-47D (Breast Cancer, Luminal A)~0.002[3][4]

Experimental Protocols

General Procedure for the Esterification of 10-Deacetylthis compound III with a β-Lactam Side Chain

This protocol outlines a general method for the crucial coupling step in the semisynthesis of taxane analogues.

Materials:

  • 10-Deacetylthis compound III (10-DAB)

  • Protected β-lactam side chain

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the protected β-lactam side chain (e.g., 1.5 equivalents) and 10-DAB (1 equivalent) in anhydrous toluene under an inert atmosphere.

  • Add DMAP (e.g., 0.5 equivalents) to the solution.

  • Add DCC or DIC (e.g., 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the urea byproduct.

  • Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected taxane derivative.

Microtubule Assembly Assay

This assay is used to evaluate the ability of this compound III derivatives to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Test compound (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a solution of tubulin in cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the tubulin solution. An equivalent volume of DMSO is used as a control.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time. The rate and extent of polymerization are indicative of the compound's activity.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cells treated with this compound III derivatives.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway for Taxane-Induced Apoptosis

Taxanes like paclitaxel and docetaxel primarily induce apoptosis by stabilizing microtubules, which leads to mitotic arrest and the activation of downstream signaling cascades.

Taxane_Apoptosis_Pathway Signaling Pathway of Taxane-Induced Apoptosis Taxane Paclitaxel / Docetaxel Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest JNK_Activation JNK/c-Jun Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxane-induced apoptosis pathway.

Experimental Workflow for the Development of Novel this compound III Derivatives

The development of new this compound III derivatives follows a structured workflow from initial design and synthesis to preclinical evaluation.

Drug_Development_Workflow Experimental Workflow for this compound III Derivative Development Start Target Identification & Lead Compound Design Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening: - Cytotoxicity Assays (IC50) - Microtubule Polymerization Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (SAR-guided modifications) Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization->Synthesis Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: Drug development workflow.

Conclusion

This compound III and its derivatives remain a cornerstone of anticancer drug discovery. The continuous exploration of novel analogues and formulations aims to improve efficacy, overcome drug resistance, and reduce side effects. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals working in this critical area of oncology. The detailed protocols and visual representations of complex biological and experimental processes are intended to facilitate a deeper understanding and further innovation in the field of taxane-based therapeutics.

References

In Vitro Anticancer Activity of Baccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a natural diterpenoid and a key precursor in the semi-synthesis of the widely used anticancer drug Paclitaxel (Taxol®), has demonstrated intrinsic anticancer properties. This technical guide provides an in-depth analysis of the in vitro anticancer activity of this compound III, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation. Quantitative data from various studies are summarized, and key cellular signaling pathways and experimental workflows are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound III is a complex polycyclic diterpene that forms the core taxane ring structure of Paclitaxel.[1] While Paclitaxel's potent anticancer activity is well-established, this compound III itself exhibits significant cytotoxic effects against a variety of cancer cell lines.[2] Its ready availability from renewable sources, such as the needles of the European yew (Taxus baccata), makes it an attractive subject of study for its own therapeutic potential and as a scaffold for the development of novel anticancer agents.[3] This guide delves into the cellular and molecular mechanisms underlying this compound III's anticancer effects, presenting a compilation of quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound III exerts its anticancer effects through a multi-faceted mechanism involving the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic pathways.

Interaction with Microtubules

Unlike Paclitaxel, which stabilizes microtubules and promotes their polymerization, this compound III acts as a microtubule-destabilizing agent.[2] Its antimitotic activity stems from the inhibition of tubulin polymerization, a mechanism more akin to that of agents like colchicine and vinblastine.[2] Studies have shown that this compound III competitively displaces the binding of radiolabeled colchicine and podophyllotoxin to tubulin, suggesting an interaction with these specific binding sites.[2]

Induction of Cell Cycle Arrest

A consistent finding across multiple studies is the ability of this compound III to induce cell cycle arrest in the G2/M phase.[2][3] In HeLa (human cervical cancer) cells, treatment with enzymatically synthesized this compound III (ESB III) led to a significant accumulation of cells in the G2/M phase.[3] For instance, approximately 40% of ESB III-treated cells were found in the G2/M phase, compared to 25% in untreated control cells.[3] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis

This compound III is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] This process is triggered through the mitochondrial-dependent (intrinsic) pathway, characterized by several key events:

  • Generation of Reactive Oxygen Species (ROS): this compound III treatment leads to a dose-dependent increase in intracellular ROS levels.[3] In HeLa cells, treatment with 1, 3, and 5 µM of ESB III resulted in approximately a seven, eight, and tenfold increase in ROS production, respectively.[3]

  • Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis.[3] Treatment of HeLa cells with 1, 3, and 5 µM of ESB III for 24 hours resulted in MMP losses of 27.1%, 42%, and 65.2%, respectively.[3]

  • Apoptotic Body Formation: The culmination of these events is the execution of apoptosis, confirmed by techniques such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine—an early marker of apoptosis.[3]

Interestingly, some studies suggest that this compound III-induced apoptosis can occur independently of G2/M arrest, indicating that the core taxane ring may play a direct role in triggering cell death pathways in other phases of the cell cycle.[1]

Other Mechanisms

Emerging research also points to other potential mechanisms of action for this compound III, including the inhibition of the TGF-β1 signaling pathway and the modulation of myeloid-derived suppressor cells (MDSCs), which could contribute to its anticancer and immunomodulatory effects.[4][5]

Quantitative Data on In Vitro Activity

The cytotoxic and pro-apoptotic effects of this compound III have been quantified across various cancer cell lines and experimental conditions. The following tables summarize key findings.

Table 1: Cytotoxicity (IC50) of this compound III in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.30 - 4.46[3][6]
A549Lung Cancer4.0 - 7.81[3][6]
A431Skin Cancer4.0 - 7.81[3][6]
HepG2Liver Cancer4.0 - 7.81[3][6]
JR4-JurkatT-cell Leukemia~3.5[7]
BCap37Breast CancerNot specified[1]
KBEpidermoid CarcinomaNot specified[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Effect of this compound III on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G2/M PhaseReference
Untreated Control~25%[3]
ESB III~40%[3]
Standard this compound III~34%[3]

Table 3: Dose-Dependent Effects of this compound III on Apoptosis Markers in HeLa Cells (24h Treatment)

This compound III Concentration (µM)Mitochondrial Membrane Potential Loss (%)Increase in ROS Production (Fold Change vs. Control)
127.1~7
342.0~8
565.2~10

Data derived from studies on enzymatically synthesized this compound III (ESB III).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound III.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of this compound III. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.[11] Add 10-20 µL of the MTT solution to each well.[9][11]

  • Incubation: Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator, protected from light.[8][10]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[10] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[12]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[13] By staining fixed and permeabilized cells with PI, the cellular DNA content can be measured by flow cytometry. The fluorescence intensity of the stained cells is directly proportional to the amount of DNA they contain. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase.[13]

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound III for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., at 200 x g for 5-10 minutes at 4°C).[14]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes.[15][16] Incubate at 4°C for at least 2 hours (or overnight).[14]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14] A typical solution contains PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[15]

  • Data Interpretation: Generate a DNA content frequency histogram. The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[14][15]

Apoptosis Detection by Annexin V-FITC Staining

This assay is used to detect one of the earliest events in apoptosis.

Principle: In healthy cells, the membrane phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet.[3] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC. By co-staining with a vital dye like Propidium Iodide (which can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells), one can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound III as desired.

  • Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Principle: Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2, Bax, PARP).[17] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: After treatment with this compound III, harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[18]

  • Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[18] The intensity of the bands can be quantified using densitometry software.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

BaccatinIII_Apoptosis_Pathway BaccatinIII This compound III ROS ↑ Reactive Oxygen Species (ROS) BaccatinIII->ROS Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Proposed mitochondrial pathway of this compound III-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound III start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt Assess Viability flow_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cycle Assess Cell Cycle flow_apop Flow Cytometry (Annexin V - Apoptosis) treatment->flow_apop Assess Apoptosis wb Western Blot (Apoptotic Proteins) treatment->wb Assess Protein Expression

Caption: Workflow for in vitro evaluation of this compound III's anticancer activity.

Dual_Mechanism cluster_effects Cellular Effects BaccatinIII This compound III cell_cycle G2/M Phase Cell Cycle Arrest BaccatinIII->cell_cycle apoptosis Induction of Apoptosis BaccatinIII->apoptosis inhibition Inhibition of Cancer Cell Proliferation cell_cycle->inhibition apoptosis->inhibition

Caption: Dual mechanisms of this compound III leading to cancer cell inhibition.

Conclusion

This compound III demonstrates significant in vitro anticancer activity through mechanisms that are distinct from its famous derivative, Paclitaxel. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis via the mitochondrial pathway underscores its potential as a standalone chemotherapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound III and its analogues. Continued investigation into its diverse mechanisms of action will be crucial for fully realizing its potential in the development of novel cancer therapies.

References

The Immunomodulatory Effects of Baccatin III on Dendritic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a natural diterpenoid and a key precursor in the semi-synthesis of the widely used chemotherapeutic agent paclitaxel, has traditionally been considered immunologically inert. However, emerging evidence robustly challenges this assumption, revealing its significant immunomodulatory properties, particularly in the context of dendritic cell (DC) function. This technical guide provides an in-depth analysis of the current understanding of this compound III's impact on dendritic cells, consolidating key findings on its ability to enhance antigen presentation, stimulate T-cell responses, and modulate the tumor microenvironment. Detailed experimental protocols for assessing these effects and visualizations of the underlying biological processes are presented to facilitate further research and drug development efforts in immuno-oncology.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses.[1] Their ability to capture, process, and present antigens to naive T-cells makes them a critical target for immunotherapeutic strategies aimed at enhancing anti-tumor immunity. While the immunomodulatory effects of taxanes like paclitaxel are increasingly recognized, the bioactivity of their precursors has been largely overlooked. This guide focuses on this compound III and its direct effects on dendritic cell functions, which hold significant therapeutic potential.

Recent studies have demonstrated that this compound III actively enhances both MHC class I- and class II-restricted antigen presentation by bone marrow-derived dendritic cells (BM-DCs).[2] This enhancement leads to a more potent activation of cytotoxic T-lymphocytes (CTLs), a crucial component of the anti-cancer immune response.[2] This document synthesizes the available quantitative data, outlines detailed experimental methodologies to study these phenomena, and provides visual representations of the key pathways and workflows.

Quantitative Data on the Effects of this compound III on Dendritic Cells

The following tables summarize the key quantitative findings from studies investigating the immunomodulatory effects of this compound III on dendritic cells.

Table 1: Effect of this compound III on Dendritic Cell Maturation Markers

MarkerTreatmentConcentrationMean Fluorescence Intensity (MFI) / % Positive CellsFold Change vs. ControlReference
MHC Class II This compound III1 µMData not available in abstractIncreased[2]
5 µMData not available in abstractIncreased[2]
CD80 This compound IIINot SpecifiedData not available in abstractNot Specified
CD86 This compound IIINot SpecifiedData not available in abstractNot Specified
CD40 This compound IIINot SpecifiedData not available in abstractNot Specified

Note: While studies report an increase in MHC class II expression, specific MFI or percentage data from the primary literature is not available in the public domain at this time. Further research is needed to quantify these changes precisely.

Table 2: this compound III-Mediated Enhancement of Antigen-Specific T-Cell Responses

AssayAntigenThis compound III ConcentrationReadoutResultReference
In vitro CTL Assay OVANot Specified% Specific LysisSignificantly Increased vs. OVA alone[2]
In vivo CTL Response OVA (in nanoparticles)Not Specified% OVA-specific CTLsSignificantly Increased vs. OVA nanoparticles[2]
T-Cell Proliferation Allogeneic T-cellsNot SpecifiedProliferation IndexIncreased

Note: The primary literature indicates a significant enhancement of CTL responses, but specific quantitative values for percentage of lysis or proliferation indices are not detailed in the available abstracts.

Table 3: Cytokine Secretion Profile of this compound III-Treated Dendritic Cells

CytokineTreatmentConcentrationConcentration (pg/mL)Fold Change vs. ControlReference
IL-12p70 This compound IIINot SpecifiedData not available in abstractNot Specified
TNF-α This compound IIINot SpecifiedData not available in abstractNot Specified
IL-10 This compound IIINot SpecifiedData not available in abstractNot Specified

Note: The specific cytokine profile induced by this compound III in dendritic cells is a critical area for further investigation. While related compounds (taxanes) are known to induce IL-12, direct quantitative data for this compound III is not yet published.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound III on dendritic cells.

Generation of Bone Marrow-Derived Dendritic Cells (BM-DCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow precursors.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • 6-well, non-tissue culture treated plates

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC Class II)

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Prepare a single-cell suspension by flushing the bones with complete RPMI-1640 medium.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Culture the cells at a density of 2 x 10^6 cells/mL in 6-well plates with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.

  • On day 3, gently remove 75% of the media and replace with fresh media containing GM-CSF and IL-4.

  • On day 6, harvest the non-adherent and loosely adherent cells. These are immature BM-DCs.

  • Assess the purity of the DC population by flow cytometry using markers such as CD11c. A purity of >80% is generally expected.

In Vitro Antigen Presentation Assay

This assay measures the ability of this compound III-treated DCs to present a model antigen to T-cells.

Materials:

  • Generated immature BM-DCs

  • This compound III (dissolved in DMSO)

  • Model antigen (e.g., Ovalbumin - OVA)

  • T-cells from an OVA-specific T-cell receptor (TCR) transgenic mouse (e.g., OT-I for MHC Class I, OT-II for MHC Class II)

  • CFSE (Carboxyfluorescein succinimidyl ester) for labeling T-cells

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

Procedure:

  • Plate immature BM-DCs at 1 x 10^5 cells/well in a 96-well plate.

  • Treat the DCs with varying concentrations of this compound III or vehicle control (DMSO) for 24 hours.

  • Add the model antigen (e.g., 100 µg/mL OVA) to the DC cultures and incubate for 6-8 hours.

  • While the DCs are incubating with the antigen, label the OVA-specific T-cells with CFSE according to the manufacturer's protocol.

  • After antigen pulsing, wash the DCs to remove excess antigen.

  • Co-culture the antigen-pulsed DCs with CFSE-labeled T-cells at a DC:T-cell ratio of 1:10 for 72 hours.

  • Harvest the cells and analyze T-cell proliferation by measuring CFSE dilution using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

Cytotoxic T-Lymphocyte (CTL) Assay

This assay quantifies the ability of CTLs generated in response to this compound III-treated DCs to kill target cells.

Materials:

  • Splenocytes from mice immunized with this compound III and antigen-loaded DCs (effector cells)

  • Target cells (e.g., EL4 cell line) pulsed with the specific peptide antigen (e.g., SIINFEKL for OVA)

  • Non-pulsed target cells (as a control)

  • A cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release)

Procedure:

  • Prepare effector cells (CTLs) by co-culturing splenocytes from immunized mice with irradiated, peptide-pulsed stimulator cells for 5-7 days.

  • Prepare target cells by pulsing them with the relevant peptide for 1-2 hours.

  • Label the peptide-pulsed target cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well plate for 4-6 hours.

  • Measure the release of the fluorescent dye or LDH into the supernatant, which is proportional to the percentage of target cell lysis.

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Intracellular Cytokine Staining

This protocol allows for the detection of cytokine production within individual dendritic cells following this compound III treatment.

Materials:

  • Generated immature BM-DCs

  • This compound III

  • LPS (as a positive control for DC activation)

  • Brefeldin A (a protein transport inhibitor)

  • FACS buffer

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IL-12, TNF-α, IL-10)

Procedure:

  • Plate immature BM-DCs and treat with this compound III or controls for 18-24 hours.

  • For the last 4-6 hours of culture, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and stain for surface markers (e.g., CD11c).

  • Fix and permeabilize the cells using a commercially available kit.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially involved in the immunomodulatory effects of this compound III on dendritic cells, as well as standardized experimental workflows.

Visualizations

Dendritic_Cell_Activation_Pathway cluster_0 This compound III Interaction cluster_1 Dendritic Cell cluster_2 Functional Outcomes Baccatin_III This compound III Receptor Putative Receptor (e.g., TLR4) Baccatin_III->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPKs) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Gene Expression Transcription_Factors->Gene_Expression Maturation DC Maturation: - MHC-II ↑ - CD80/86 ↑ Gene_Expression->Maturation Cytokine_Secretion Cytokine Secretion: - IL-12 ↑ - TNF-α ↑ Gene_Expression->Cytokine_Secretion Antigen_Presentation Enhanced Antigen Presentation Gene_Expression->Antigen_Presentation

Caption: Putative signaling pathway for this compound III-induced dendritic cell activation.

Experimental_Workflow_CTL_Assay Start Start: Immunize Mice Isolate_Splenocytes 1. Isolate Splenocytes (Effector Cell Source) Start->Isolate_Splenocytes Restimulate 2. In vitro Restimulation with Peptide-pulsed Cells Isolate_Splenocytes->Restimulate Co-culture 4. Co-culture Effector and Target Cells Restimulate->Co-culture Prepare_Targets 3. Prepare Target Cells (Peptide Pulsing & Labeling) Prepare_Targets->Co-culture Measure_Lysis 5. Measure Target Cell Lysis (e.g., LDH or Calcein Release) Co-culture->Measure_Lysis Analyze 6. Calculate % Specific Lysis Measure_Lysis->Analyze

Caption: Workflow for assessing cytotoxic T-lymphocyte (CTL) activity.

Antigen_Presentation_Workflow Generate_DCs 1. Generate BM-DCs Treat_DCs 2. Treat DCs with This compound III Generate_DCs->Treat_DCs Pulse_Antigen 3. Pulse DCs with Model Antigen (e.g., OVA) Treat_DCs->Pulse_Antigen Co-culture 5. Co-culture DCs and T-cells Pulse_Antigen->Co-culture Label_T_cells 4. Label Antigen-Specific T-cells with CFSE Label_T_cells->Co-culture Analyze_Proliferation 6. Analyze T-cell Proliferation by Flow Cytometry (CFSE Dilution) Co-culture->Analyze_Proliferation

Caption: Workflow for in vitro antigen presentation and T-cell proliferation assay.

Discussion and Future Directions

The existing evidence strongly suggests that this compound III is a potent immunomodulator of dendritic cell function. Its ability to enhance antigen presentation and subsequently drive a robust CTL response positions it as a promising candidate for further investigation as a vaccine adjuvant or as a component of combination immunotherapies.

However, several key questions remain to be addressed:

  • Mechanism of Action: The precise molecular targets and signaling pathways within dendritic cells that are modulated by this compound III need to be elucidated. Investigating the involvement of pattern recognition receptors, such as Toll-like receptors (TLRs), and downstream signaling cascades like the NF-κB pathway, is a critical next step.

  • Dose-Response and Cytokine Profile: A comprehensive characterization of the dose-dependent effects of this compound III on DC maturation and the full spectrum of cytokine and chemokine secretion is necessary to optimize its therapeutic application.

  • In Vivo Efficacy: While initial in vivo studies are promising, further preclinical studies in various tumor models are required to fully evaluate the anti-tumor efficacy of this compound III, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

  • Human DC Studies: The majority of the current research has been conducted using murine models. Translating these findings to human dendritic cells is essential for clinical development.

Conclusion

This compound III has emerged from the shadow of its famous derivative, paclitaxel, as a bioactive molecule with significant immunomodulatory potential. Its ability to enhance the antigen-presenting capacity of dendritic cells and promote anti-tumor T-cell responses opens up new avenues for the development of novel cancer immunotherapies. The experimental frameworks and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field. Further in-depth investigation into the mechanisms and applications of this compound III is warranted and holds the promise of delivering new and effective treatments for cancer patients.

References

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol®) is a highly effective antineoplastic agent widely used in cancer chemotherapy. Due to its complex structure, total synthesis is not commercially viable. Semi-synthesis, starting from more abundant, naturally occurring precursors like Baccatin III, is the primary method for its industrial production. This compound III can be extracted from the needles and twigs of the European yew tree (Taxus baccata), a renewable resource.[1][2] This document provides detailed protocols for the semi-synthesis of paclitaxel from this compound III, focusing on key steps including hydroxyl protection, side-chain attachment, and deprotection.

Introduction

The semi-synthesis of paclitaxel from this compound III is a cornerstone of modern pharmaceutical production, addressing the supply challenges of this vital anticancer drug. The core of the paclitaxel molecule is the tetracyclic diterpene known as this compound III. The semi-synthetic process involves the esterification of the C13-hydroxyl group of a protected this compound III derivative with a protected N-benzoyl-β-phenylisoserine side chain.[2][3]

The key challenges in this synthesis are:

  • Regioselective Protection: The C7-hydroxyl group of this compound III is more reactive than the C13-hydroxyl group. Therefore, the C7 position must be selectively protected before the attachment of the side chain at C13.

  • Stereoselective Side-Chain Attachment: The coupling of the side chain must be performed under conditions that preserve the desired stereochemistry, which is crucial for the drug's efficacy.

  • Efficient Deprotection: The final step requires the removal of all protecting groups without compromising the integrity of the complex paclitaxel molecule.

This document outlines established protocols, providing quantitative data and a visual representation of the workflow to aid researchers in the replication and optimization of this synthesis.

Overview of the Semi-Synthetic Pathway

The conversion of this compound III to paclitaxel generally follows a three-stage process:

  • Protection of the C7-Hydroxyl Group: A suitable protecting group is attached to the C7-hydroxyl of this compound III. Common protecting groups include triethylsilyl (TES), 2,2,2-trichloroethoxycarbonyl (TROC), and tert-butoxycarbonyl (BOC).[4][5]

  • Side-Chain Attachment at C13: The C13-hydroxyl group of the protected this compound III is esterified with a protected side-chain precursor. The most prominent method is the Ojima-Holton protocol, which utilizes a β-lactam synthon.[6][7]

  • Deprotection: All protecting groups are removed from the C7 position and the side chain to yield the final paclitaxel product.

Below is a diagram illustrating the general experimental workflow.

G Baccatin_III This compound III Protection Step 1: Protection of C7-Hydroxyl Baccatin_III->Protection Protected_this compound 7-O-Protected this compound III Protection->Protected_this compound Side_Chain_Attachment Step 2: Side-Chain Attachment at C13 Protected_this compound->Side_Chain_Attachment Protected_Paclitaxel Fully Protected Paclitaxel Intermediate Side_Chain_Attachment->Protected_Paclitaxel Deprotection Step 3: Deprotection Protected_Paclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

General workflow for the semi-synthesis of paclitaxel.

Data Presentation: Comparison of Protecting Groups and Coupling Methods

The choice of protecting group and coupling strategy significantly impacts the overall yield and efficiency of the synthesis. The following tables summarize quantitative data from various published protocols.

Table 1: Yields for the Protection of this compound III at the C7-Hydroxyl Position

Protecting Group PrecursorBaseSolventYield (%)Reference
TROC-ClLiHMDSDMF41%[4]
CBZ-ClLiHMDSDMF-[4]
BOC Anhydride (BOC)₂OLiHMDSDMF75%[7]
IsobutylchloroformateLiHMDSDMF87%[4]
Triethylsilyl Chloride (TES-Cl)PyridinePyridine85-91%[8]

Table 2: Yields for Side-Chain Attachment and Deprotection Steps

C7-Protecting GroupSide-Chain Coupling MethodCoupling Yield (%)Deprotection Yield (%)Overall Yield (2 Steps)Reference
TROCBMOP β-Lactam / LiHMDS79%81.9%~65%[4]
CBZOxazoline / DCC, DMAP83.6%--[4]
TESβ-Lactam / LiHMDSHighHigh-[9]
BOCBMOP β-Lactam / LiHMDS-55.2% (from 7-O-BOC-Baccatin III)55.2%[7]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the semi-synthesis of paclitaxel from this compound III using the 2,2,2-trichloroethoxycarbonyl (TROC) protecting group, a well-documented method.[4]

Materials and Reagents
  • This compound III

  • 2,2,2-trichloroethyl chloroformate (TROC-Cl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1M solution in THF

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • (3R,4S)-1-Benzoyl-3-(1-methoxy-1-methylethoxy)-4-phenyl-2-azetidinone (BMOP β-Lactam)

  • Zinc dust (Zn)

  • Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Toluene

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried

  • Inert atmosphere setup (Argon or Nitrogen)

Protocol: Step 1 - Synthesis of 7-O-TROC-Baccatin III
  • Dissolve this compound III (e.g., 150 mg, 0.26 mmol) in anhydrous DMF (2 mL) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add LiHMDS (1M solution in THF, 0.52 mL, 2.0 eq) to the stirred solution over 1 minute. Stir for an additional 5 minutes at -40 °C.

  • Add TROC-Cl (43 μL, 1.2 eq) to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-O-TROC-Baccatin III. (Reported Yield: ~41%).[4]

Protocol: Step 2 - Coupling with β-Lactam to form Protected Paclitaxel
  • Dissolve 7-O-TROC-Baccatin III (e.g., 158.4 mg, 0.21 mmol) in anhydrous THF (4.6 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -55 °C.

  • Slowly add LiHMDS (1M in THF, 0.25 mL, 0.25 mmol).

  • In a separate flask, dissolve the BMOP β-lactam side chain (137 mg, 0.40 mmol) in anhydrous THF and add it to the reaction mixture.

  • Stir the reaction at 0 °C for 3 hours.

  • Quench the reaction by adding water.

  • Pour the mixture into ethyl acetate and wash the organic layer with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude protected paclitaxel intermediate. (Reported Yield of 7-O-TROC-paclitaxel precursor: 79%).[4]

Protocol: Step 3 - Deprotection to Yield Paclitaxel
  • Dissolve the crude product from the previous step (e.g., 130 mg of 7-O-TROC-paclitaxel intermediate, ~0.13 mmol) in a 1:1 mixture of acetic acid and methanol (5 mL).

  • Add activated zinc dust (150 mg, 2.29 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the excess zinc.

  • Evaporate the organic solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the final paclitaxel product. (Reported Yield: 81.9%).[4]

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and intermediates in the described semi-synthetic route.

References

Application Note and Protocols for the Extraction and Purification of Baccatin III from Taxus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Baccatin III is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer drug.[1][2][3] It belongs to the taxane family of diterpenoids and is naturally found in various parts of the yew tree (Taxus species).[4][5] The leaves, or needles, of Taxus baccata are a renewable and high-yield source for this compound III and its precursor, 10-deacetylthis compound III (10-DAB).[4][5] This document provides detailed protocols for the extraction, purification, and analysis of this compound III from Taxus leaves.

Data Presentation

Taxane Content in Taxus Species

The concentration of this compound III and its precursor, 10-deacetylthis compound III (10-DAB), can vary between different Taxus species.

Plant SpeciesCompoundContent (µg/g Dry Weight)Reference
Taxus baccata10-deacetylthis compound III40[4]
Taxus brevifolia10-deacetylthis compound III4[4]
Taxus baccata (Needles)10-deacetylthis compound III1.75[6]
Taxus baccata (Bark)10-deacetylthis compound III1.75[6]
Comparison of Extraction Methods

Various methods can be employed to extract taxanes from Taxus leaves, each with different efficiencies.

Extraction MethodKey ParametersTypical Yield/EfficiencyReference
MacerationMethanol or Ethanol solvent, 72 hours at room temperature.Standard baseline method.[7][8]
Ultrasound-Assisted Extraction (UAE)Liquid-to-solid ratio: ~20:1, Power: ~140 W, Time: ~48 min, Solvent: ~84% Ethanol.Can enhance extraction efficiency and reduce time.[9] Purities of 10-DAT and Paclitaxel reached 95.33% and 99.15% respectively after purification.[9][9]
Microwave-Assisted Extraction (MAE)Power: 40-240W, Solid-to-liquid ratio: 1:15-1:25, Time: 20 min.Optimal conditions can yield high recovery of 10-DAB III (95.85%) and Paclitaxel (79.83%).[10][10]
Pressurized Liquid Extraction (PLE)Methanol or Ethanol solvent.Considered an effective method for taxoid extraction.[11][11]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with a co-solvent like ethanol.High selectivity for taxanes. Yields of this compound III up to 0.158 wt% from needles.[12][12][13]
Purification Efficiency

Following extraction, a multi-step purification process is required to isolate this compound III to a high purity.

Purification StepTechniquePurity AchievedReference
PrecipitationAntisolvent recrystallization (e.g., using n-hexane).Purity of total taxanes increased from 0.20% to over 23%.[14][14]
Solid-Phase Extraction (SPE)Silica-based hydrophilic interaction or adsorbent resins (e.g., Diaion® HP-20).Efficiently removes polar impurities like chlorophylls and pigments.[15][15][16]
Preparative HPLCReversed-phase C18 column.Final purity of ≥95% is achievable.[6][17][6]

Experimental Protocols

Protocol 1: Plant Material Preparation
  • Collection: Harvest fresh leaves from Taxus baccata trees.

  • Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle. Alternatively, use a forced-air oven at a low temperature (40-50°C) to expedite drying.

  • Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.

Protocol 2: Extraction and Liquid-Liquid Partitioning

This protocol describes a widely used method involving solvent extraction followed by partitioning to separate taxanes from highly polar and non-polar impurities.

  • Maceration: Soak the powdered Taxus leaf material in methanol (or ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth or filter paper to separate the methanol extract from the solid plant residue. Repeat the extraction on the residue 2-3 times to maximize yield.

  • Concentration: Combine all methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous, dark green crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a 1:1 (v/v) mixture of dichloromethane and water.[6]

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower organic (dichloromethane) layer, which contains the taxanes.

    • Repeat the extraction of the aqueous layer with dichloromethane 2-3 more times.

    • Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Final Concentration: Dry the dichloromethane phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield a crude taxoid mixture.

Protocol 3: Purification of this compound III

This protocol involves a two-stage purification process: initial cleanup by precipitation followed by high-resolution chromatographic separation.

  • Crude Taxoid Precipitation:

    • Dissolve the crude taxoid mixture obtained from Protocol 2 in a minimal amount of a polar solvent like acetone or acetonitrile.[18]

    • Slowly add a non-polar solvent, such as n-hexane, while stirring until precipitation is complete.[6] This step removes many non-polar impurities like waxes and lipids.

    • Collect the precipitate, which contains the enriched taxane fraction, by filtration or centrifugation.

    • Dry the precipitate under a vacuum.

  • Chromatographic Purification (Preparative HPLC):

    • Sample Preparation: Dissolve the precipitated taxane fraction in the mobile phase for injection.

    • Column: Use a preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic or gradient system of methanol and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of methanol and water.[6]

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10 mL/min for a 10 mm ID column).[6]

    • Detection: Monitor the elution profile using a UV detector at 227 nm.[6]

    • Fraction Collection: Collect the fractions corresponding to the retention time of the this compound III standard.

    • Purity Confirmation: Analyze the collected fractions using analytical HPLC (Protocol 4) to confirm purity. Pool the pure fractions and evaporate the solvent to obtain purified this compound III.

Protocol 4: Analytical Quantification by HPLC

This protocol is used to determine the concentration and purity of this compound III in extracts and purified fractions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water, typically in a 70:30 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 227 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Quantification: Prepare a standard curve using a this compound III reference standard of known concentrations (e.g., purchased from Sigma-Aldrich, ≥95% purity).[17] Calculate the concentration in the samples by comparing their peak areas to the standard curve. Purity is determined by the relative area of the this compound III peak compared to all other peaks in the chromatogram.

Visualizations

Extraction_Purification_Workflow cluster_Start Plant Material Preparation cluster_Extraction Extraction & Partitioning cluster_Purification Purification cluster_End Final Product & Analysis Harvest Harvest Taxus Leaves Dry Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Maceration Methanol Maceration Grind->Maceration Concentration1 Rotary Evaporation Maceration->Concentration1 Partitioning Dichloromethane-Water Partitioning Concentration1->Partitioning Concentration2 Concentrate Organic Phase Partitioning->Concentration2 Precipitation Antisolvent Precipitation (n-Hexane) Concentration2->Precipitation Prep_HPLC Preparative HPLC (C18) Precipitation->Prep_HPLC Final_Product Purified this compound III Prep_HPLC->Final_Product Analysis Analytical HPLC for Purity & Quantification Final_Product->Analysis

Caption: Overall workflow for this compound III extraction and purification.

Purification_Logic cluster_partition Liquid-Liquid Partitioning cluster_precip Precipitation cluster_hplc Chromatography Crude_Extract Crude Methanolic Extract Partition_Step DCM/Water Partition Crude_Extract->Partition_Step Precip_Step Antisolvent Precipitation Partition_Step->Precip_Step Impurity1 Polar Impurities (Sugars, Pigments) Partition_Step->Impurity1 Removed in Aqueous Phase HPLC_Step Preparative HPLC Precip_Step->HPLC_Step Impurity2 Non-Polar Impurities (Waxes, Lipids) Precip_Step->Impurity2 Removed in Supernatant Pure_this compound Pure this compound III HPLC_Step->Pure_this compound Impurity3 Other Taxanes HPLC_Step->Impurity3 Separated by Retention Time

Caption: Logical flow of the multi-step purification process.

References

Application Note & Protocol: Quantification of Baccatin III in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Baccatin III in plant extracts, primarily from Taxus species, using High-Performance Liquid Chromatography (HPLC). This compound III is a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel.[1][2] Accurate quantification of this compound III in plant biomass is essential for screening high-yielding plant varieties, optimizing extraction procedures, and ensuring quality control in drug manufacturing processes.

The described method is based on reverse-phase HPLC (RP-HPLC), a robust and widely used technique for the separation and quantification of taxanes.[3][4] This protocol covers sample preparation, including extraction and purification, as well as the HPLC analysis and method validation according to the International Conference on Harmonisation (ICH) guidelines.[5][6]

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Analysis & Quantification plant_material Plant Material (e.g., Taxus needles) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration cleanup Optional: SPE Cleanup concentration->cleanup sample_prep Sample Reconstitution & Filtration (0.45 µm) cleanup->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (227 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of This compound III peak_integration->quantification calibration_curve Calibration Curve (this compound III Standards) calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound III quantification.

Experimental Protocols

Extraction of this compound III from Plant Material

This protocol describes a general method for the extraction of this compound III from dried plant material, such as needles of Taxus baccata.

Materials:

  • Dried and powdered plant material (e.g., Taxus needles)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper and 0.45 µm syringe filters

Procedure:

  • Extraction: Accurately weigh approximately 1 g of the dried, powdered plant material and place it into a flask. Add 20 mL of methanol and sonicate for 30 minutes.[3]

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Resuspend the dried extract in 10 mL of deionized water and transfer to a separatory funnel. Partition the aqueous suspension with 10 mL of dichloromethane three times.[3] Combine the dichloromethane fractions.

  • Precipitation: Concentrate the dichloromethane fraction to a small volume (approximately 2-3 mL) and add 20 mL of hexane to precipitate the crude taxoids.[3]

  • Final Preparation: Centrifuge the mixture to pellet the precipitate. Decant the hexane and allow the pellet to air dry. Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.[1]

HPLC Method for this compound III Quantification

This section details the instrumental conditions for the chromatographic separation and quantification of this compound III.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, degasser, column oven, and a diode array detector (DAD) or UV detector.[5]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent reverse-phase C18 column.[5]

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution: A gradient elution is often used to separate this compound III from other taxanes.[5][7] A typical gradient program is as follows:

Time (min)% A (Water)% B (Acetonitrile)
07030
253070
303070
357030
407030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[5]

  • Detection Wavelength: 227 nm[3][5]

  • Injection Volume: 10 µL[5]

Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Accurately weigh 10 mg of this compound III reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a calibration curve of the mean peak area against the concentration of this compound III. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Data Presentation

The following table summarizes representative quantitative data for this compound III content in Taxus species from various studies. This data is intended for comparative purposes; actual yields will vary based on plant species, age, growing conditions, and extraction methodology.

Plant SpeciesPlant PartExtraction MethodThis compound III ContentReference
Taxus baccataCallus CultureMethanol Extraction4.55–18.90 mg/L[8]
Taxus cuspidataNeedlesSupercritical CO2 with Ethanol~0.158 wt % in extract[9]
Taxus spp.Clippings50-80% Ethanol in WaterNot specified[10]
Taxus baccataTwigsPressurized Liquid Extraction (Methanol)Highest yield among tested methods[11]

Method Validation Summary

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines.[6][12] The key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound III should be well-resolved from other peaks in the chromatogram.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 for the calibration curve.
Accuracy The closeness of the test results to the true value.Mean recovery of 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][13]RSD ≤ 2% after minor changes in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), or column temperature (±2°C).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the method validation process, highlighting the interdependence of different validation parameters.

validation_logic cluster_method_dev Method Development cluster_quant_validation Quantitative Validation cluster_reliability Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision->Range Precision->Robustness Range->Robustness LOQ LOQ LOD->LOQ LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Logical relationships in HPLC method validation.

By following these protocols and validation guidelines, researchers can reliably quantify this compound III in various plant extracts, contributing to the advancement of natural product research and pharmaceutical development.

References

Microbial Fermentation: A Promising Avenue for Baccatin III Production in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of synthetic biology offers a sustainable and scalable alternative for the production of high-value pharmaceuticals. Baccatin III, a crucial precursor to the widely used anticancer drug Paclitaxel (Taxol®), is a prime candidate for microbial synthesis. This document provides detailed application notes and protocols for the production of this compound III through microbial fermentation in Escherichia coli, a well-established and robust host for metabolic engineering. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage microbial platforms for the synthesis of complex natural products.

Engineered Metabolic Pathway for this compound III Production

The heterologous production of this compound III in E. coli necessitates the introduction of a biosynthetic pathway capable of converting a central metabolite into the target molecule. The current strategy focuses on the bioconversion of the readily available precursor, 10-deacetylthis compound III (10-DAB), into this compound III. This is achieved by expressing the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT). The efficiency of this conversion is highly dependent on the intracellular supply of the acetyl donor, acetyl-CoA, a key metabolite in E. coli.

Metabolic engineering efforts have focused on enhancing the intracellular pool of acetyl-CoA to drive the reaction towards this compound III synthesis. Furthermore, protein engineering of the DBAT enzyme has been employed to improve its thermal stability and catalytic activity, leading to significantly increased product titers.

Baccatin_III_Pathway cluster_ecoli E. coli Metabolism cluster_engineered Engineered Pathway Carbon_Source Carbon Source (e.g., Glycerol, Glucose) Central_Metabolism Central Metabolism Carbon_Source->Central_Metabolism Acetyl_CoA Acetyl-CoA DBAT Engineered DBAT (10-deacetylthis compound III-10-O-acetyltransferase) Acetyl_CoA->DBAT Acetyl donor Central_Metabolism->Acetyl_CoA Glycolysis Ten_DAB 10-Deacetylthis compound III (10-DAB) (Substrate) Ten_DAB->DBAT Substrate Baccatin_III This compound III (Product) DBAT->Baccatin_III Biotransformation

Engineered metabolic pathway for this compound III production in E. coli.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on this compound III production in engineered E. coli. This data highlights the impact of different host strains, genetic modifications, and fermentation conditions on product yield.

StrainGenotype/Engineering StrategyFermentation ConditionsSubstrate (10-DAB) Concentration (μM)This compound III Titer (mg/L)This compound III Titer (μM)Reference
BWD01E. coli BW25113 with integrated dbat gene25°C, 48h, TB medium with glycerol80~2.754.68 ± 0.21[1][2]
BWD01E. coli BW25113 with integrated dbat gene20°C, 48h, TB medium with glycerol80~9.2815.79 ± 0.63[1][2]
N05S01Engineered E. coli N05 (high acetyl-CoA) with integrated thermostable dbatS189V25°C, 48h, TB medium with 10 g/L glycerol8028.849.10 ± 0.36[1][3]

Experimental Protocols

Shake Flask Fermentation Protocol

This protocol outlines the steps for a typical shake flask fermentation of engineered E. coli for this compound III production.

Materials:

  • Engineered E. coli strain harboring the DBAT gene.

  • Terrific Broth (TB) medium (e.g., 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄).

  • Appropriate antibiotic for plasmid maintenance (e.g., ampicillin at 100 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).

  • 10-deacetylthis compound III (10-DAB) stock solution.

  • 250 mL baffled shake flasks.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation Setup: Inoculate 50 mL of fresh TB medium in a 250 mL baffled shake flask with 1 mL of the overnight culture.

  • Cell Growth: Incubate the flask at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]

  • Induction and Substrate Addition:

    • Cool the culture to the desired fermentation temperature (e.g., 20°C or 25°C).[1][2]

    • Induce gene expression by adding IPTG to a final concentration of 0.02 mM.[3]

    • Add 10-DAB as the substrate to a final concentration of 80 μM.[1][3]

  • Fermentation: Continue the incubation at the lower temperature (e.g., 20°C or 25°C) with shaking at 150 rpm for 48 hours.[1][3]

  • Sampling: Aseptically collect samples at desired time points for analysis of cell growth (OD₆₀₀) and this compound III production.

This compound III Extraction and Quantification Protocol

This protocol describes the extraction of this compound III from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth sample.

  • Microcentrifuge.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column (e.g., Diamosil C18 (2), 250 mm × 4.6 mm, 5 μm).[1]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound III standard.

Extraction Procedure:

  • Pipette 1 mL of the fermentation culture into a microcentrifuge tube.[1]

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the cells.[1]

  • Carefully collect the supernatant, which contains the extracellular this compound III.[1]

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Quantification:

  • Mobile Phase: Prepare a mobile phase of 50% acetonitrile and 50% water.[1]

  • HPLC Conditions:

    • Column: Diamosil C18 (2) column (250 mm × 4.6 mm, 5 μm).[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 28°C.[1]

    • Detection Wavelength: 227 nm.[1]

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of this compound III standards of known concentrations and inject them into the HPLC to generate a standard curve.

  • Sample Analysis: Inject the filtered supernatant from the fermentation sample into the HPLC system.

  • Quantification: Determine the concentration of this compound III in the sample by comparing its peak area to the standard curve.

Experimental Workflow and Downstream Processing

The overall workflow for microbial this compound III production involves several key stages, from the initial strain engineering to the final product purification. The downstream processing aims to isolate and purify this compound III from the fermentation broth, which contains a complex mixture of cells, media components, and other metabolites.

Baccatin_III_Workflow Strain_Engineering Strain Engineering (DBAT expression, Acetyl-CoA enhancement) Fermentation Fermentation (Shake flask or Bioreactor) Strain_Engineering->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction (Supernatant collection) Harvesting->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis Final_Product Pure this compound III Analysis->Final_Product

Overall experimental workflow for this compound III production.

A general downstream processing strategy for this compound III from the fermentation supernatant could involve the following steps:

  • Initial Recovery: The first step after separating the cells is to recover the this compound III from the supernatant. This can be achieved through solvent extraction.

  • Purification: Further purification can be accomplished using chromatographic techniques.

  • Polishing: A final polishing step, may be necessary to achieve high purity.

These application notes and protocols provide a foundational framework for the microbial production of this compound III in E. coli. Further optimization of host strains, fermentation parameters, and downstream processing will be crucial for developing a commercially viable and sustainable production process.

References

Baccatin III: A Versatile Scaffold for the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Baccatin III, a complex diterpene isolated from the yew tree (Taxus species), serves as a crucial starting material for the semi-synthesis of several clinically important anticancer drugs, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][2] Its rigid, polycyclic structure provides a unique and valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound III in the synthesis of new drug candidates, along with data on its intrinsic biological activities.

Biological Activity of this compound III

While primarily known as a synthetic precursor, this compound III itself exhibits cytotoxic and immunomodulatory properties. Understanding these intrinsic activities is crucial when designing novel derivatives.

Cytotoxic Activity

This compound III has demonstrated cytotoxic effects against various human cancer cell lines. A study on enzymatically synthesized this compound III (ESB III) revealed its ability to induce G2/M phase cell cycle arrest and apoptosis.[3][4] The cytotoxic mechanism involves the inhibition of tubulin polymerization, a mode of action distinct from that of Paclitaxel, which promotes tubulin polymerization.[4]

Table 1: Cytotoxic Activity of Enzymatically Synthesized this compound III (ESB III) [3]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer4.30
A549Lung Cancer4.00 - 7.81
A431Skin Cancer4.00 - 7.81
HepG2Liver Cancer4.00 - 7.81

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory potential of this compound III. It has been shown to inhibit the accumulation and suppressive activity of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice, suggesting a role in enhancing anti-tumor immunity.[5] This activity is observed at doses lower than those required for direct cytotoxicity.[5]

This compound III in Novel Drug Synthesis

The chemical structure of this compound III offers multiple sites for modification, allowing for the generation of a diverse library of derivatives with potentially improved efficacy, solubility, and target specificity. Key modification sites include the C7, C10, and C13 hydroxyl groups.

Semi-synthesis of Paclitaxel and Docetaxel

The semi-synthesis of Paclitaxel and Docetaxel from this compound III or its precursor, 10-deacetylthis compound III (10-DAB), is a well-established industrial process. These protocols serve as a foundation for developing synthetic routes to novel taxane analogues.

Experimental Workflow for Paclitaxel Semi-synthesis:

G Baccatin_III This compound III Protection Protection of C7-OH Baccatin_III->Protection e.g., TESCl, Imidazole Coupling Side-chain coupling at C13-OH Protection->Coupling β-lactam side chain, Base Deprotection Deprotection Coupling->Deprotection e.g., HF, Pyridine Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow for the semi-synthesis of Paclitaxel from this compound III.

Protocol 1: Semi-synthesis of Paclitaxel from this compound III

This protocol is a generalized procedure based on established methods.[2]

Materials:

  • This compound III

  • Triethylsilyl chloride (TESCl)

  • Imidazole

  • (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (β-lactam side chain)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrofluoric acid (HF) in pyridine

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Protection of the C7 Hydroxyl Group:

    • Dissolve this compound III in anhydrous THF.

    • Add imidazole and cool the solution to 0°C.

    • Slowly add TESCl and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate.

    • Purify the resulting 7-O-TES-Baccatin III by column chromatography.

  • Coupling of the Side Chain:

    • Dissolve 7-O-TES-Baccatin III in anhydrous THF and cool to -40°C.

    • Slowly add a solution of LiHMDS in THF.

    • Add a solution of the β-lactam side chain in anhydrous THF.

    • Allow the reaction to warm to 0°C and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Purify the protected Paclitaxel derivative by column chromatography.

  • Deprotection:

    • Dissolve the protected Paclitaxel derivative in a mixture of pyridine and THF.

    • Slowly add HF in pyridine at 0°C.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate and purify by column chromatography to yield Paclitaxel.

Protocol 2: Enzymatic Synthesis of this compound III from 10-Deacetylthis compound III (10-DAB)

This protocol utilizes the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT) for a more environmentally friendly synthesis.[3]

Materials:

  • 10-Deacetylthis compound III (10-DAB)

  • Recombinant DBAT enzyme

  • Acetyl-CoA

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Chloroform

  • Methanol

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the assay buffer, 10-DAB, and acetyl-CoA.

    • Initiate the reaction by adding the recombinant DBAT enzyme.

    • Incubate the reaction mixture at 30°C for 1 hour.[3]

  • Extraction:

    • Stop the reaction by adding a double volume of chloroform.

    • Mix thoroughly and separate the organic layer.

  • Purification:

    • Pool the organic layers from multiple reactions and dry using a rotary evaporator.

    • Dissolve the residue in methanol for further analysis or purification by HPLC.

Experimental Workflow for Enzymatic Synthesis of this compound III:

G Start 10-Deacetylthis compound III (10-DAB) + Acetyl-CoA Reaction Enzymatic Reaction (DBAT Enzyme, 30°C) Start->Reaction Extraction Chloroform Extraction Reaction->Extraction Purification Purification Extraction->Purification Baccatin_III This compound III Purification->Baccatin_III

Caption: Workflow for the enzymatic synthesis of this compound III.

Signaling Pathways and Potential Therapeutic Targets

Derivatives of this compound III have the potential to modulate various signaling pathways implicated in cancer and other diseases. While the direct targets of many novel derivatives are yet to be fully elucidated, related compounds have been shown to affect key cellular signaling cascades.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Flavonoid compounds, also found in Taxus species, have been shown to interact with these pathways.[6][7][8][9][10][11][12] It is plausible that novel this compound III derivatives could be designed to target components of these cascades.

Simplified Representation of PI3K/Akt and MAPK Signaling:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Baccatin_Derivative This compound III Derivative Baccatin_Derivative->PI3K Baccatin_Derivative->Raf

Caption: Potential modulation of the PI3K/Akt and MAPK pathways by this compound III derivatives.

Conclusion

This compound III is a highly valuable and versatile scaffold for the synthesis of novel drug candidates. Its inherent biological activities, coupled with the potential for diverse chemical modifications, make it an attractive starting point for drug discovery programs targeting cancer and other diseases. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of this remarkable natural product. Further investigation into the specific molecular targets and mechanisms of action of novel this compound III derivatives is warranted and holds promise for the development of next-generation therapeutics.

References

Protocol for the Solubilization and Use of Baccatin III in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the solubilization of Baccatin III, a key intermediate in the semi-synthesis of paclitaxel, for use in a variety of in vitro assays. This compound III exhibits immunomodulatory and anticancer chemotherapeutic activities.[1] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended solvents, preparation of stock solutions, and subsequent dilution for use in cell-based assays, along with stability and storage guidelines.

Materials and Equipment

  • This compound III (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile biological safety cabinet

Solubility and Stability of this compound III

This compound III is a hydrophobic molecule with poor solubility in aqueous solutions. Understanding its solubility and stability is crucial for its effective use in in vitro studies.

Solubility:

SolventSolubilityNotes
DMSO 100 mg/mL (170.46 mM)[1][2]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2]
Ethanol Soluble[3]Specific solubility data is less commonly reported than for DMSO.
Methanol Soluble[4]Mentioned for the related compound 10-Deacetyl this compound III.[4]
Water Insoluble[3][4]

Stability:

This compound III is susceptible to degradation under certain pH conditions.

pH RangeStabilityDegradation Products/Notes
Acidic (pH 1-5) Undergoes acid catalysis.[5]The pH of maximum stability appears to be around 4.[5]
Neutral (pH ~6-7) Relatively stable.[6]Ester hydrolysis can occur, particularly as the pH increases.[7]
Alkaline (pH > 7) Unstable, degradation observed at pH 9.[6]Spontaneous deacetylation can occur under alkaline conditions.[6]

Experimental Protocols

Preparation of a 100 mM this compound III Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution, which can be serially diluted for various in vitro applications.

  • Pre-warm this compound III: Allow the vial of this compound III powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of this compound III. For example, to prepare 1 mL of a 100 mM stock solution, weigh 58.66 mg of this compound III (Molecular Weight: 586.63 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound III is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear before proceeding.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with many studies using concentrations as low as 0.1%.

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound III stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation upon dilution into aqueous media, it is advisable to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 5 µM, first prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100 in pre-warmed cell culture medium.

  • Final Dilution: Add the appropriate volume of the this compound III working solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a 5 µM final concentration in a well containing 1 mL of medium, add 5 µL of the 1 mM intermediate solution.

  • Mixing: Gently mix the contents of the well by swirling the plate to ensure even distribution of the compound.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated wells.

Example Dilution Series for a Cytotoxicity Assay:

Desired Final Concentration (µM)Volume of 1 mM Intermediate Solution to add to 1 mL of mediumFinal DMSO Concentration (%)
11 µL0.001
33 µL0.003
55 µL0.005

Application: In Vitro Cytotoxicity Assay

This compound III has been shown to induce cytotoxicity in various cancer cell lines.[4] A common method to assess this is the MTT or similar colorimetric assays that measure cell viability.

General Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with a range of concentrations of this compound III (e.g., 1 µM, 3 µM, 5 µM) prepared as described in section 4.2.[4] Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound III that inhibits cell growth by 50%).

Reported IC50 Values for this compound III:

Cell LineIC50 Value (µM)
HeLa4.30
A5494 - 7.81
A4314 - 7.81
HepG24 - 7.81
(Data from[4])

Visualizations

Workflow for this compound III Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Working Solution for In Vitro Assay A Weigh this compound III Powder B Dissolve in Anhydrous DMSO A->B C Vortex to Homogenize B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C D->E F Thaw Stock Solution Aliquot E->F For Experimental Use G Prepare Intermediate Dilution in Cell Culture Medium F->G H Add to Cell Culture Wells to Final Concentration G->H I Incubate with Cells H->I

Caption: Workflow for preparing and using this compound III in in vitro assays.

Cellular Effects of this compound III

G cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway Baccatin_III This compound III G2 G2 Phase Baccatin_III->G2 Arrest ROS Increased ROS Production Baccatin_III->ROS Induces G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M M->G1 Mito Mitochondrial Membrane Depolarization ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptotic Cell Death Caspases->Apoptosis

Caption: Cellular mechanisms of this compound III-induced cytotoxicity.

References

Application Notes and Protocols for the Synthesis of Baccatin III Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key Baccatin III derivatives, including the anticancer drugs Paclitaxel and Docetaxel. The protocols outlined below are based on established semi-synthetic routes from this compound III and its precursor, 10-deacetylthis compound III (10-DAB).

I. Overview of Synthetic Strategies

The semi-synthesis of this compound III derivatives, such as Paclitaxel and Docetaxel, involves a multi-step process that typically begins with the isolation of a taxane precursor from natural sources, most commonly the needles of the European yew tree (Taxus baccata). The core of the synthesis revolves around the selective esterification of the C-13 hydroxyl group of the this compound III scaffold with a protected amino acid side chain. To achieve this selectivity, other reactive hydroxyl groups on the this compound III molecule, particularly at the C-7 and C-10 positions, often require protection. The general synthetic workflow is as follows:

  • Protection of this compound III or 10-deacetylthis compound III: Selective protection of the C-7 and/or C-10 hydroxyl groups.

  • Synthesis of the C-13 Side Chain: Preparation of a protected β-lactam or a similar activated side chain.

  • Coupling Reaction: Esterification of the C-13 hydroxyl group of the protected this compound III core with the synthesized side chain.

  • Deprotection: Removal of the protecting groups to yield the final this compound III derivative.

Synthesis_Workflow Start This compound III or 10-deacetylthis compound III Protection Protection of C-7 and/or C-10 Hydroxyls Start->Protection Coupling Coupling at C-13 Protection->Coupling SideChain Side Chain Synthesis (e.g., β-lactam) SideChain->Coupling Deprotection Deprotection Coupling->Deprotection End This compound III Derivative Deprotection->End Docetaxel_Synthesis DAB 10-deacetylthis compound III ProtectedDAB C-7, C-10 di-CBZ 10-deacetylthis compound III DAB->ProtectedDAB Benzyl chloroformate CoupledProduct Coupled Intermediate ProtectedDAB->CoupledProduct SideChain Protected 3-phenylisoserine side chain SideChain->CoupledProduct DMAP, DIC Toluene Intermediate2 Hydrogenolysis & Boc Protection CoupledProduct->Intermediate2 Docetaxel Docetaxel Intermediate2->Docetaxel Acid Hydrolysis

Application Notes and Protocols for the Use of Baccatin III in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin III is a complex diterpenoid natural product isolated from the yew tree (Taxus species). It serves as a crucial starting material for the semi-synthesis of the highly successful anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). While possessing some inherent cytotoxic activity, this compound III is significantly less potent than its more complex derivatives. This makes it an ideal scaffold for structure-activity relationship (SAR) studies aimed at discovering novel taxanes with improved efficacy, better pharmacological properties, and the ability to overcome drug resistance. These application notes provide an overview of the use of this compound III in SAR studies, including quantitative data on its derivatives, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Structure-Activity Relationship of this compound III Derivatives

The core taxane structure of this compound III offers several positions for chemical modification, primarily at the C2, C7, and C10 hydroxyl groups, and for the attachment of a side chain at C13, which is crucial for high potency. SAR studies have revealed key insights into the contribution of different structural motifs to the biological activity of taxanes.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of this compound III and some of its derivatives against various human cancer cell lines. This data highlights the impact of specific structural modifications on anticancer potency.

CompoundModificationCancer Cell LineIC50 (µM)Reference
This compound III-HeLa (cervical)4.30[1]
A549 (lung)4.0 - 7.81[1]
A431 (skin)4.0 - 7.81[1]
HepG2 (liver)4.0 - 7.81[1]
Various8 - 50[2]
10-Deacetylthis compound IIIDeacetylation at C10L. donovani0.07[3]

Note: A comprehensive table with a wider range of derivatives is challenging to compile from publicly available data due to variations in experimental conditions and reporting. The provided data serves as a representative sample. It is generally observed that the addition of a suitable side chain at C13, as seen in paclitaxel and docetaxel, dramatically increases cytotoxic potency by several orders of magnitude. Modifications at the C2 and C10 positions can further modulate this activity and influence properties like solubility and resistance circumvention.

Key Signaling Pathway and Mechanism of Action

The primary mechanism of action of potent this compound III derivatives, like paclitaxel, involves their interaction with microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this signaling pathway.

Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Apoptotic Pathway Baccatin_Derivative This compound III Derivative (e.g., Paclitaxel) Tubulin β-Tubulin Subunit of Microtubules Baccatin_Derivative->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction JNK_Activation JNK/SAPK Pathway Activation Apoptosis_Induction->JNK_Activation PI3K_Akt_Suppression PI3K/Akt Pathway Suppression Apoptosis_Induction->PI3K_Akt_Suppression Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) JNK_Activation->Caspase_Cascade PI3K_Akt_Suppression->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Paclitaxel-induced signaling pathway leading to apoptosis.

Experimental Protocols

General Workflow for this compound III SAR Studies

The following diagram outlines a typical workflow for conducting SAR studies using this compound III as a scaffold.

SAR_Workflow Start Start: this compound III Scaffold Synthesis Chemical Synthesis of Derivatives (Modifications at C2, C7, C10, C13) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Biological_Screening->Cytotoxicity Primary Tubulin_Assay Microtubule Assembly Assay Biological_Screening->Tubulin_Assay Secondary Data_Analysis Data Analysis and SAR Determination Cytotoxicity->Data_Analysis Tubulin_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Identification of Potent Analogs Lead_Optimization->End

General workflow for this compound III SAR studies.
Protocol 1: Synthesis of a this compound III Derivative (Illustrative Example)

This protocol provides a general procedure for the synthesis of a paclitaxel analog from this compound III, involving the protection of the C7 hydroxyl group, attachment of a side chain at C13, and subsequent deprotection.

Materials:

  • This compound III

  • Triethylsilyl chloride (TESCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of C7-OH:

    • Dissolve this compound III and imidazole in anhydrous DMF.

    • Add TESCl dropwise at 0°C and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the 7-O-TES-Baccatin III by silica gel chromatography.

  • Side Chain Attachment:

    • Dissolve the 7-O-TES-Baccatin III in anhydrous THF and cool to -40°C.

    • Add LiHMDS solution dropwise and stir for 30 minutes.

    • Add a solution of the β-lactam side chain precursor in anhydrous THF.

    • Allow the reaction to warm to 0°C and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Deprotection:

    • Dissolve the crude protected taxoid in a mixture of pyridine and THF.

    • Add HF-Py solution at 0°C and stir until the deprotection is complete (monitored by TLC).

    • Carefully quench the reaction with saturated aqueous NaHCO3.

    • Extract the product with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the final paclitaxel analog by silica gel chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound III derivatives on cancer cells.[4][5][6]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound III derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound III derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Microtubule Assembly Assay

This protocol is used to assess the ability of this compound III derivatives to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • This compound III derivative stock solution (in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixture in a cuvette containing general tubulin buffer, GTP (final concentration ~1 mM), and the desired concentration of the this compound III derivative.

    • Add the tubulin protein to the mixture (final concentration ~1-2 mg/mL).

  • Measurement of Tubulin Polymerization:

    • Place the cuvette in the spectrophotometer and equilibrate to 4°C.

    • Initiate the polymerization by rapidly increasing the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time.

    • The rate of polymerization and the maximum absorbance reached are measures of the compound's ability to promote microtubule assembly.

    • Compare the results to a positive control (e.g., paclitaxel) and a negative control (vehicle).

Conclusion

This compound III is an indispensable tool in the field of medicinal chemistry for the development of new anticancer agents. Its readily available and modifiable structure provides a versatile platform for SAR studies. By systematically modifying the this compound III core and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the structural requirements for potent tubulin-targeting agents and develop novel drug candidates with improved therapeutic profiles. The protocols and data presented here serve as a guide for researchers embarking on such studies.

References

Troubleshooting & Optimization

Baccatin III stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Baccatin III in various solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound III.

Issue 1: Unexpected Degradation of this compound III in Solution

Question: I am observing significant degradation of my this compound III sample in solution, even during short-term storage. What could be the cause and how can I prevent it?

Answer: Unexpected degradation of this compound III is often linked to the choice of solvent and the pH of the medium. This compound III is known to be susceptible to degradation under both acidic and alkaline conditions.

  • Acidic Conditions: In aqueous solutions with a pH below 4, this compound III can undergo acid-catalyzed degradation. The primary degradation pathways involve the cleavage of the oxetane ring and dehydration around the 13-hydroxy group.[1]

  • Alkaline Conditions: Under basic conditions (pH above 7), this compound III is prone to deacetylation, primarily at the C10 position, leading to the formation of 10-deacetylthis compound III.[2] Epimerization at the C7 position can also occur under alkaline conditions.[2]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solvent or solution. If you are not using a buffered solution, dissolved gases (like CO2) can alter the pH.

  • Solvent Selection: If possible, use a solvent system where the pH can be controlled. For aqueous applications, a buffer system with a pH between 4 and 6 is recommended for maximal stability.[1]

  • Temperature Control: Store this compound III solutions at recommended low temperatures (see FAQ section) to minimize degradation rates.

  • Inert Atmosphere: For prolonged storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Poor Solubility of this compound III

Question: I am having difficulty dissolving this compound III in my chosen solvent. How can I improve its solubility?

Answer: this compound III is a complex molecule with limited solubility in many common solvents.

Troubleshooting Steps:

  • Solvent Choice: Refer to the solubility data table below. Dimethyl sulfoxide (DMSO) and chloroform are excellent solvents for this compound III. It is sparingly soluble in methanol.

  • Sonication: Gentle sonication can help to break down solid particles and increase the rate of dissolution.

  • Warming: Gentle warming of the solution may increase solubility. However, be cautious as elevated temperatures can also accelerate degradation. Monitor for any signs of degradation by HPLC.

  • Co-solvent System: Consider using a co-solvent system. For example, a mixture of an organic solvent in which this compound III is soluble and an aqueous buffer can sometimes provide a suitable medium for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound III?

A1: Solid this compound III should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.

Q2: What is the recommended solvent for preparing stock solutions of this compound III?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound III.

Q3: How stable is this compound III in aqueous solutions?

A3: The stability of this compound III in aqueous solutions is highly dependent on the pH. It exhibits maximum stability at a pH of approximately 4.[1] It is susceptible to degradation under both acidic (pH < 4) and alkaline (pH > 7) conditions.[1][2]

Q4: What are the main degradation products of this compound III?

A4: In acidic solutions, degradation products can result from the cleavage of the oxetane ring and dehydration.[1] In basic solutions, the primary degradation product is 10-deacetylthis compound III, formed through hydrolysis of the acetyl group at the C10 position.[2]

Q5: How can I monitor the stability of my this compound III solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and degradation of this compound III over time. This method should be able to separate this compound III from its potential degradation products.

Data Presentation

Table 1: Solubility of this compound III in Common Laboratory Solvents

SolventSolubilityReference
ChloroformSolubleBIORLAB
Dimethyl Sulfoxide (DMSO)SolubleBIORLAB
MethanolSparingly solubleBIORLAB

Note: "Soluble" indicates that a significant amount of solute can be dissolved, while "sparingly soluble" indicates that only a small amount will dissolve. For precise quantitative applications, it is recommended to determine the solubility experimentally under your specific conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound III

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6][7]

Objective: To identify potential degradation products and degradation pathways of this compound III under various stress conditions.

Materials:

  • This compound III

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound III in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound III in an oven at 70°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample of this compound III and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time points, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound III

Objective: To provide a reliable HPLC method for the separation and quantification of this compound III and its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 227 nm
Injection Volume 20 µL

Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.

Visualizations

BaccatinIII_Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 7) Baccatin_III This compound III Oxetane_Cleavage Oxetane Ring Cleavage Products Baccatin_III->Oxetane_Cleavage H+ Dehydration_Products Dehydration Products Baccatin_III->Dehydration_Products H+ Deacetyl_this compound 10-deacetylthis compound III Baccatin_III->Deacetyl_this compound OH- Epimerization_Products C7 Epimers Baccatin_III->Epimerization_Products OH-

Caption: Major degradation pathways of this compound III under acidic and alkaline conditions.

Experimental_Workflow start Start: this compound III Sample prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (70°C solid, 60°C solution) stress->thermal photo Photolytic (ICH Q1B guidelines) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Identify & Quantify Degradants) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound III.

References

Overcoming low solubility of Baccatin III for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low solubility of Baccatin III in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound III in common laboratory solvents?

A1: this compound III is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, and insoluble in water.[1] Quantitative data is limited in publicly available literature, but supplier information indicates high solubility in DMSO.[2][3]

Q2: What are the primary strategies to enhance the bioavailability of this compound III for in vivo studies?

A2: To improve the in vivo absorption and bioavailability of poorly soluble compounds like this compound III, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and the formation of suspensions or emulsions.[4][5][6] For taxanes, such as paclitaxel, which has similar solubility challenges, lipid-based delivery systems and nanoparticles have also been explored to enhance systemic exposure.[7][8]

Q3: Are there any known issues with using common excipients like Cremophor EL or Tween 80 with taxanes?

A3: Yes, while surfactants like Cremophor EL and Tween 80 are effective in solubilizing taxanes, they are not biologically inert.[5] They can cause hypersensitivity reactions and have been shown to alter the pharmacokinetic profiles of the drugs they are formulated with.[7][9] These excipients can entrap the drug in micelles, which can affect its distribution and clearance.[5]

Q4: Can this compound III be administered orally for in vivo studies?

A4: Yes, oral administration of this compound III has been reported in in vivo studies.[2][3] To achieve this, this compound III is typically formulated as a homogeneous suspension, for example, using carboxymethylcellulose sodium (CMC-Na).[2]

Q5: What is the mechanism of action of this compound III that I should be aware of when designing my in vivo study?

A5: this compound III exhibits immunomodulatory and anticancer activities.[2] It has been shown to inhibit the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice.[10] In vitro studies have demonstrated that it can induce G2/M phase cell cycle arrest and the production of reactive oxygen species (ROS) in cancer cells.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound III upon addition to aqueous buffer. This compound III is poorly soluble in aqueous solutions.Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol at a high concentration. For the final working solution, dilute the stock solution into the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Low or variable drug exposure in vivo. Poor absorption from the administration site due to low solubility and/or precipitation.Consider using a co-solvent system (e.g., DMSO and PEG 400), a surfactant-based formulation (e.g., with Tween 80 or Cremophor EL, being mindful of their biological effects), or a lipid-based delivery system to maintain the drug in a solubilized state in vivo.
Inconsistent results between experimental animals. Non-homogeneous drug formulation, leading to variable dosing.If using a suspension, ensure it is uniformly mixed before and during administration to each animal. For solutions, ensure the drug is fully dissolved and stable in the vehicle.
Observed toxicity in the vehicle control group. The chosen solubilizing agents may have inherent toxicity at the administered concentration.Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose. Optimize the formulation to use the lowest effective concentration of each excipient.

Quantitative Data

Table 1: Solubility of this compound III in Various Solvents

SolventSolubility (mg/mL)Notes
Dimethyl sulfoxide (DMSO)100[2]A common solvent for preparing stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic.
Dimethyl sulfoxide (DMSO)125[3]Ultrasonic assistance may be needed for dissolution.
EthanolSoluble[1]Quantitative data not readily available.
WaterInsoluble[1][3]
MethanolSoluble[11]Used for dissolving purified this compound III after chromatography.

Experimental Protocols

Protocol 1: Preparation of a this compound III Suspension for Oral Gavage

This protocol is adapted from a method for oral administration of this compound III.[2]

  • Materials:

    • This compound III powder

    • Carboxymethylcellulose sodium (CMC-Na)

    • Sterile water for injection

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, add 50 mg of CMC-Na to 10 mL of water. Stir until fully dissolved. Autoclave to sterilize.

    • Weigh the required amount of this compound III.

    • To prepare a 5 mg/mL suspension, add 5 mg of this compound III to 1 mL of the sterile 0.5% CMC-Na solution.

    • Vortex the mixture vigorously until a homogeneous suspension is formed.

    • Maintain continuous stirring or vortexing immediately before each administration to ensure uniform dosing.

Protocol 2: Preparation of a Solubilized this compound III Formulation for Intraperitoneal Injection

This protocol is a common strategy for administering hydrophobic compounds in vivo and is based on formulations used for similar molecules.[12]

  • Materials:

    • This compound III powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80, sterile

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound III in DMSO. For example, dissolve 25 mg of this compound III in 1 mL of DMSO to get a 25 mg/mL stock solution.

    • To prepare a 1 mL final formulation with a this compound III concentration of 2.5 mg/mL, follow these steps in order, ensuring complete mixing after each addition:

      • Take 100 µL of the 25 mg/mL this compound III stock solution in DMSO.

      • Add 400 µL of PEG300 and mix until the solution is clear.

      • Add 50 µL of Tween 80 and mix until the solution is clear.

      • Add 450 µL of sterile saline to reach a final volume of 1 mL.

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • This formulation should be prepared fresh before use.

Visualizations

Solubilization_Workflow start Start: Low aqueous solubility of this compound III route Intended Route of Administration? start->route oral Oral route->oral Oral parenteral Parenteral (e.g., IV, IP) route->parenteral Parenteral formulation_oral Consider Suspension or Lipid-Based Formulation oral->formulation_oral formulation_parenteral Consider Co-solvent, Surfactant, or Complexation parenteral->formulation_parenteral suspension Suspension (e.g., with CMC-Na) formulation_oral->suspension lipid Lipid-Based (e.g., SEDDS) formulation_oral->lipid cosolvent Co-solvent System (e.g., DMSO, PEG) formulation_parenteral->cosolvent surfactant Surfactant System (e.g., Tween 80) formulation_parenteral->surfactant complexation Complexation (e.g., Cyclodextrin) formulation_parenteral->complexation check_stability Check Physical and Chemical Stability suspension->check_stability lipid->check_stability cosolvent->check_stability surfactant->check_stability complexation->check_stability check_toxicity Evaluate Vehicle Toxicity in vivo check_stability->check_toxicity Stable optimize Optimize Formulation check_stability->optimize Unstable check_toxicity->optimize Toxic proceed Proceed with In Vivo Study check_toxicity->proceed Acceptable optimize->route

Caption: Decision workflow for selecting a this compound III solubilization strategy.

BaccatinIII_Signaling cluster_immunomodulation Immunomodulatory Effects cluster_direct_effects Direct Anticancer Effects This compound This compound III mdsc Myeloid-Derived Suppressor Cells (MDSCs) This compound->mdsc Inhibits accumulation and function cancer_cell Cancer Cell This compound->cancer_cell ros_no ROS and NO Production mdsc->ros_no Reduces tcell T-Cell Suppression mdsc->tcell Reduces tumor_growth Tumor Growth tcell->tumor_growth Promotes ros_cancer Increased Intracellular ROS cancer_cell->ros_cancer g2m G2/M Phase Arrest cancer_cell->g2m apoptosis Apoptosis ros_cancer->apoptosis g2m->apoptosis apoptosis->tumor_growth

Caption: Signaling pathways affected by this compound III.

References

Technical Support Center: Optimizing Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the semi-synthesis of paclitaxel.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the semi-synthesis of paclitaxel, providing potential causes and recommended solutions.

1. Low Yield of Paclitaxel

  • Question: We are experiencing a significantly lower than expected yield of paclitaxel in our semi-synthesis. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in paclitaxel semi-synthesis can stem from several factors throughout the process. Here are some common causes and troubleshooting steps:

    • Incomplete Protection of Hydroxyl Groups: The C7 hydroxyl group of baccatin III or 10-deacetylthis compound III (10-DAB) is more reactive than the C13 hydroxyl group. Incomplete protection of the C7 hydroxyl can lead to side reactions at this position during the esterification of the C13 side chain, thus reducing the yield of the desired product.

      • Solution: Ensure complete protection of the C7 hydroxyl group by using a suitable protecting group such as triethylsilyl (TES). Monitor the protection reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

    • Suboptimal Coupling Conditions: The esterification reaction to attach the C13 side chain is a critical step that is often challenging due to steric hindrance around the C13 hydroxyl group.[1] The choice of coupling agents and reaction conditions plays a crucial role in the efficiency of this step.

      • Solution: Optimize the coupling reaction by screening different coupling agents (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)), solvents, temperatures, and reaction times. Anhydrous conditions are critical to prevent hydrolysis of the activated side chain.

    • Epimerization at C2': The stereochemistry at the C2' position of the side chain is crucial for the biological activity of paclitaxel. Epimerization at this position can occur under certain reaction conditions, leading to the formation of the inactive diastereomer and a lower yield of the desired product.[2]

      • Solution: Employ milder reaction conditions during the coupling and deprotection steps. The use of a side chain with a protecting group that can be removed under neutral or slightly acidic conditions can help minimize epimerization.

    • Inefficient Deprotection: Incomplete removal of protecting groups from the C7 hydroxyl and the side chain will result in a lower yield of the final paclitaxel product.

      • Solution: Choose protecting groups that can be removed efficiently under conditions that do not degrade the paclitaxel molecule. For silyl ethers, fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) or acidic conditions can be used.[3] Monitor the deprotection reaction closely to ensure its completion.

2. Formation of Side Products

  • Question: Our final product contains several impurities that are difficult to separate from paclitaxel. What are the common side reactions and how can we minimize them?

  • Answer: The formation of side products is a common challenge in paclitaxel semi-synthesis. Here are some of the most frequently observed side reactions and strategies to mitigate them:

    • Diacylation: If the C7 hydroxyl group is not properly protected, it can react with the activated side chain, leading to the formation of a diacylated product.

      • Solution: As mentioned previously, ensure the complete and selective protection of the C7 hydroxyl group before the coupling reaction.

    • Rearrangement of the this compound Core: The tetracyclic core of this compound III can be sensitive to harsh reaction conditions, potentially leading to rearrangements and the formation of undesired isomers.

      • Solution: Use mild reaction conditions, especially during deprotection steps. Avoid strong acids or bases and high temperatures.

    • Incomplete Acetylation of 10-DAB: When starting from 10-DAB, the acetylation of the C10 hydroxyl group must be complete before attaching the side chain. Incomplete acetylation will result in a mixture of products.

      • Solution: Drive the acetylation reaction to completion by using an excess of the acetylating agent and monitoring the reaction progress carefully.

3. Purification Challenges

  • Question: We are struggling to purify paclitaxel from the reaction mixture. What are the most effective purification techniques?

  • Answer: The purification of paclitaxel is often challenging due to the presence of structurally similar taxanes and other impurities.[4][5] A multi-step purification strategy is typically required.

    • Chromatography:

      • Normal-Phase Chromatography: Silica gel column chromatography is commonly used for the initial purification.[6] A gradient elution system with solvents like hexane and ethyl acetate can be effective in separating paclitaxel from less polar impurities.[6]

      • Reverse-Phase Chromatography (HPLC): High-performance liquid chromatography is an essential tool for obtaining high-purity paclitaxel. A C18 column with a mobile phase of acetonitrile and water is a common choice.

      • Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB chromatography can be a more efficient and economical alternative to batch chromatography.[4][5][7]

    • Crystallization: After chromatographic purification, crystallization can be used to further enhance the purity of paclitaxel.

Experimental Protocols

Protocol 1: Protection of 10-Deacetylthis compound III (10-DAB) at the C7 Position

This protocol describes the selective protection of the C7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl).

  • Materials:

    • 10-Deacetylthis compound III (10-DAB)

    • Triethylsilyl chloride (TESCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TESCl (typically 1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

    • Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 7-O-TES-10-deacetylthis compound III.

Protocol 2: Esterification of 7-O-TES-Baccatin III with a Protected Side Chain

This protocol outlines the coupling of 7-O-TES-baccatin III with a protected N-benzoyl-β-phenylisoserine side chain using DCC and DMAP.

  • Materials:

    • 7-O-TES-Baccatin III (acetylated from 7-O-TES-10-DAB in a prior step)

    • Protected N-benzoyl-β-phenylisoserine (e.g., with a BOC group on the 2'-hydroxyl)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Toluene (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Water and brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 7-O-TES-baccatin III, the protected side chain, and DMAP in anhydrous toluene under an inert atmosphere.

    • Add a solution of DCC in toluene to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction may take several hours to days.

    • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the protected paclitaxel derivative.

Quantitative Data

Table 1: Comparison of Paclitaxel Semi-Synthesis Yields from Different Precursors

Starting MaterialKey StepsOverall Yield (%)Reference
10-Deacetylthis compound III (10-DAB)Protection, Acetylation, Side-chain coupling, Deprotection53[2]
This compound IIIProtection, Side-chain coupling, DeprotectionVaries[2]
Taxane with C13 side chainRedox, Acetylation, Deacetylation67.6[2]

Visualizations

Paclitaxel_Semisynthesis_Workflow Start 10-Deacetylthis compound III (10-DAB) Protection C7-OH Protection (e.g., TESCl, Pyridine) Start->Protection ProtectedDAB 7-O-TES-10-DAB Protection->ProtectedDAB Acetylation C10-OH Acetylation (e.g., Acetic Anhydride) ProtectedDAB->Acetylation BaccatinDerivative 7-O-TES-Baccatin III Acetylation->BaccatinDerivative Coupling C13 Esterification (e.g., DCC, DMAP) BaccatinDerivative->Coupling SideChain Protected Paclitaxel Side Chain SideChain->Coupling ProtectedPaclitaxel Protected Paclitaxel Coupling->ProtectedPaclitaxel Deprotection Deprotection (e.g., HF, TBAF) ProtectedPaclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: Workflow for paclitaxel semi-synthesis from 10-DAB.

Troubleshooting_Low_Yield LowYield Low Paclitaxel Yield Cause1 Incomplete C7-OH Protection LowYield->Cause1 Cause2 Suboptimal Coupling Conditions LowYield->Cause2 Cause3 Epimerization at C2' LowYield->Cause3 Cause4 Inefficient Deprotection LowYield->Cause4 Solution1 Monitor reaction (TLC/HPLC) Ensure complete protection Cause1->Solution1 Solution2 Optimize coupling agents, solvents, and temperature Cause2->Solution2 Solution3 Use milder reaction conditions Cause3->Solution3 Solution4 Select appropriate deprotection reagents and monitor completion Cause4->Solution4

Caption: Troubleshooting logic for low paclitaxel yield.

References

Baccatin III Quantification by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Baccatin III by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound III.

Question: Why am I seeing peak tailing for my this compound III peak?

Answer: Peak tailing, where a peak has an asymmetric shape with a longer trailing edge, is a common issue in HPLC.[1][2][3] It can compromise the accuracy of quantification.[1] Potential causes and solutions are outlined below:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based C18 columns can interact with polar analytes like this compound III, leading to tailing.[1][2][3]

    • Solution: Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.[2] Using a highly deactivated, end-capped column can also minimize these interactions.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound III, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure the mobile phase is adequately buffered to maintain a stable pH.[1]

  • Column Overload: Injecting too concentrated a sample can saturate the column, causing peak asymmetry.[4]

    • Solution: Dilute the sample or reduce the injection volume.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column bed can deform, leading to poor peak shape.[2][4]

    • Solution: Replace the column with a new one. Using a guard column can help extend the life of the analytical column.[5]

Question: My this compound III peak's retention time is shifting. What could be the cause?

Answer: Drifting or sudden shifts in retention time can affect the reliability of peak identification and quantification.[6][7][8] The following are common causes and their respective solutions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition, such as an error in preparation or evaporation of a more volatile solvent, can significantly impact retention times.[9]

    • Solution: Prepare fresh mobile phase carefully and ensure it is well-mixed and degassed.[10] Keep mobile phase reservoirs covered to minimize evaporation.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5][10]

  • Inconsistent Flow Rate: Issues with the HPLC pump, such as worn seals or check valves, or leaks in the system can lead to a variable flow rate.[7]

    • Solution: Regularly maintain the HPLC pump and check for any leaks in the system.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift, especially at the beginning of a sequence.[5]

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) until a stable baseline is achieved.[5][11]

Question: I am observing high backpressure in my HPLC system. What should I do?

Answer: High backpressure can indicate a blockage in the system and can potentially damage the column or pump.

  • Blocked Column Frit: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the column.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this problem.[12]

  • System Blockage: Blockages can also occur in the tubing, injector, or detector.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it remains high, the blockage is upstream of the column.[12]

  • Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is completely dissolved and is soluble in all proportions of the mobile phase gradient to prevent precipitation.

    • Solution: Prepare fresh mobile phase and filter it before use.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound III quantification?

A1: A common method involves a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[13][14] Detection is typically performed using a UV detector at a wavelength of approximately 227 nm.[13][15]

Q2: How should I prepare my sample for this compound III analysis?

A2: Sample preparation is crucial, especially for complex matrices like plant extracts or formulations.[13] A general procedure involves extraction of the sample with a suitable solvent like methanol, followed by partitioning with a non-polar solvent such as dichloromethane to remove interfering substances.[15] The final extract is often dissolved in the initial mobile phase before injection. It is highly recommended to filter the sample through a 0.45 µm filter before injection to prevent clogging the HPLC system.[16]

Q3: How can I validate my HPLC method for this compound III quantification?

A3: Method validation ensures that your analytical procedure is suitable for its intended purpose.[17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Experimental Protocol

Below is a detailed methodology for a typical HPLC analysis of this compound III.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, and a diode array UV detector.[13]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[13]

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Flow Rate: 1.2 mL/min.[13]

  • Column Temperature: 40°C.[13]

  • Detection Wavelength: 227 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Gradient Program:

    • A linear gradient can be optimized, for example, starting with a lower percentage of acetonitrile and gradually increasing it to elute this compound III and other related taxoids.[14]

2. Sample Preparation (from a complex matrix):

  • Place 2 mL of the sample emulsion in a centrifuge tube.[13]

  • Add 400 mg of anhydrous sodium sulphate.[13]

  • Shake and sonicate for 3 and 5 minutes, respectively.[13]

  • Add 2 mL of methanol and extract for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.[13]

  • Transfer 1 mL of the supernatant to a new tube and add 4 mL of ethyl ether. Extract for 3 minutes.[13]

  • Centrifuge at 10,000 rpm for 5 minutes.[13]

  • Transfer 2.5 mL of the supernatant to another tube and dry under a stream of nitrogen.[13]

  • Reconstitute the residue in 0.5 mL of a methanol:glacial acetic acid (200:1) mixture.[13]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[16]

Quantitative Data Summary

The following table summarizes typical retention times for this compound III and related compounds under reversed-phase HPLC conditions. Note that these values can vary depending on the specific chromatographic conditions.

CompoundTypical Relative Retention Time (to Paclitaxel)
This compound III~0.18[13]
10-DeacetylpaclitaxelVaries
CephalomannineVaries
7-Epipaclitaxel~1.46[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound III HPLC analysis.

BaccatinIII_HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure High Backpressure? start->pressure tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting/Broadening peak_shape->splitting No, other issue drifting Retention Time Drifting retention_time->drifting Drifting sudden_shift Sudden Retention Shift retention_time->sudden_shift Sudden Shift high_pressure High System Pressure pressure->high_pressure Yes sol_silanol Check Mobile Phase pH Use End-capped Column tailing->sol_silanol sol_overload Dilute Sample Reduce Injection Volume tailing->sol_overload sol_column_deg Replace Column Use Guard Column tailing->sol_column_deg sol_mobile_phase Prepare Fresh Mobile Phase Check for Evaporation drifting->sol_mobile_phase sol_temp Use Column Oven Ensure Stable Temperature drifting->sol_temp sol_flow_rate Check for Leaks Service Pump drifting->sol_flow_rate sol_equilibration Increase Equilibration Time drifting->sol_equilibration sol_method_error Verify Method Parameters (Flow Rate, Gradient) sudden_shift->sol_method_error sol_frit Back-flush/Replace Frit Filter Samples high_pressure->sol_frit sol_blockage Isolate and Clear Blockage high_pressure->sol_blockage end Problem Resolved sol_silanol->end sol_overload->end sol_column_deg->end sol_mobile_phase->end sol_temp->end sol_flow_rate->end sol_equilibration->end sol_method_error->end sol_frit->end sol_blockage->end

A troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Enhancing Enzyme Thermostability in Baccatin III Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermostability of enzymes involved in the biosynthesis of Baccatin III, a key precursor to the anticancer drug Paclitaxel.

Frequently Asked Questions (FAQs)

Q1: Which enzymes in the this compound III biosynthesis pathway are common targets for thermostability enhancement?

A1: Key enzymes in the this compound III pathway that are often targeted for protein engineering to improve thermostability and overall efficiency include:

  • Taxadiene Synthase (TASY): The first committed step in the pathway, converting geranylgeranyl pyrophosphate (GGPP) to taxa-4(20),11(12)-diene. Low expression and poor solubility of TASY have been identified as significant bottlenecks.[1][2][3]

  • Cytochrome P450 monooxygenases: A series of enzymes responsible for the hydroxylation and epoxidation of the taxane core. These are often membrane-bound and can be challenging to express and stabilize.

  • Acyltransferases: Enzymes such as 10-deacetylthis compound III-10-O-acetyltransferase (DBAT) that catalyze the addition of acetyl and benzoyl groups. DBAT, for instance, is known to have low thermostability, with activity significantly decreasing at temperatures above 25-35°C.[4]

Q2: What are the primary strategies for enhancing the thermostability of these enzymes?

A2: The main approaches to improve enzyme thermostability are:

  • Rational Design: This method involves making specific, knowledge-based mutations to the enzyme's amino acid sequence.[5] Techniques like site-directed mutagenesis are used to introduce changes predicted to enhance stability, such as increasing hydrophobic interactions, introducing disulfide bonds, or adding salt bridges.[5]

  • Directed Evolution: This strategy mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved thermostability.[5]

  • Semi-Rational Design: This approach combines elements of both rational design and directed evolution. It often involves targeting specific regions of the enzyme for randomization or using computational tools to predict beneficial mutations, which are then experimentally validated.

Q3: How can I assess the thermostability of my engineered enzyme variants?

A3: A common and efficient method is the Thermal Shift Assay , also known as Differential Scanning Fluorimetry (DSF). This technique measures the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. An increase in the Tm of a mutant compared to the wild-type enzyme indicates enhanced thermostability. The assay works by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.

Troubleshooting Guides

Scenario 1: Low yield of this compound III precursor after expressing an engineered enzyme.

  • Problem: You have engineered a this compound III pathway enzyme (e.g., Taxadiene Synthase) for enhanced thermostability, but the product yield is lower than expected.

  • Possible Causes & Solutions:

    • Poor Enzyme Expression or Solubility: The mutation may have negatively impacted protein folding or expression levels.

      • Troubleshooting Step: Analyze protein expression levels via SDS-PAGE and Western blot. If expression is low or the protein is found in inclusion bodies, consider optimizing expression conditions (e.g., lower temperature, different expression host) or co-expressing with chaperones. For Taxadiene Synthase, reducing the cultivation temperature from 30°C to 20°C has been shown to increase the final product titer.[1][3]

    • Sub-optimal Assay Conditions: The improved thermostability might have shifted the enzyme's optimal temperature or pH for activity.

      • Troubleshooting Step: Perform a thorough characterization of the mutant enzyme's kinetic parameters, including its optimal temperature and pH. For example, the optimal reaction temperature for a whole-cell biotransformation using DBAT was found to be 16°C.[6]

    • Compartmentalization of Enzymes: In eukaryotic hosts, enzymes may be localized to different cellular compartments, hindering the metabolic flux.

      • Troubleshooting Step: Consider strategies to co-localize enzymes in the pathway, such as using fusion proteins or targeting signals to direct them to the same organelle.[2]

Scenario 2: Inconsistent or inconclusive results from a Thermal Shift Assay (TSA).

  • Problem: The melting curves from your TSA are noisy, show multiple transitions, or the calculated Tm values are not reproducible.

  • Possible Causes & Solutions:

    • Protein Aggregation: The protein may be aggregating during the experiment, leading to light scattering and erratic fluorescence readings.

      • Troubleshooting Step: Visually inspect the samples after the assay. Try optimizing the buffer conditions (e.g., pH, salt concentration, additives like glycerol or mild detergents) to improve protein solubility.

    • Improper Dye Concentration: The concentration of the fluorescent dye (e.g., SYPRO Orange) is critical. Too little dye results in a weak signal, while too much can cause high background fluorescence and may even destabilize the protein.

      • Troubleshooting Step: Perform a dye titration experiment to determine the optimal concentration for your specific protein.

    • Presence of Ligands or Cofactors: The presence or absence of necessary cofactors or substrates can affect protein stability and the resulting Tm.

      • Troubleshooting Step: Ensure that any required cofactors (e.g., Mg2+ for Taxadiene Synthase) are present in the assay buffer at an optimal concentration.[1]

Quantitative Data Summary

The following table summarizes examples of thermostability improvements and optimal temperature conditions for key enzymes in the this compound III biosynthesis pathway.

EnzymeHost OrganismModificationEffect on Thermostability/ActivityReference
Taxadiene Synthase (TASY) Saccharomyces cerevisiaeLowering cultivation temperature from 30°C to 20°C3-fold increase in final taxadiene titer.[1][3]
10-deacetylthis compound III-10-O-acetyltransferase (DBAT) Escherichia coliWild-TypeNo product detected at temperatures above 35°C.[4]
10-deacetylthis compound III-10-O-acetyltransferase (DBAT) Escherichia coliS189V mutantImproved thermal stability compared to wild-type at 25°C.[4]
10-deacetylthis compound III-10-O-acetyltransferase (DBAT) Recombinant StrainWild-TypeOptimal catalytic reaction temperature of 16°C for whole-cell biotransformation.[6]
10-deacetylthis compound III-10-O-acetyltransferase (DBAT) Taxus chinensisWild-TypeOptimum temperature of 35°C.[7]

Experimental Protocols

Site-Directed Mutagenesis Protocol (based on QuikChange method)

This protocol describes the introduction of a point mutation into a plasmid containing the gene of interest.

Materials:

  • dsDNA plasmid template containing the target gene.

  • Two complementary mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs.

  • Reaction buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

    • Perform PCR with a thermal cycler. This involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension step should be long enough to amplify the entire plasmid.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar plate and incubate overnight.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol

This protocol outlines the determination of a protein's melting temperature (Tm).

Materials:

  • Purified protein of interest.

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • Assay buffer (optimized for protein stability).

  • Real-time PCR instrument with a thermal melt curve program.

  • 96-well PCR plates.

Procedure:

  • Prepare Protein and Dye Mixture:

    • Dilute the purified protein in the assay buffer to a final concentration of 1-5 µM.

    • Prepare a working stock of the fluorescent dye by diluting the 5000x stock to 50x in the assay buffer.

    • In each well of a 96-well PCR plate, mix the diluted protein with the working dye stock to achieve a final dye concentration of 2x-10x. The final volume is typically 20-25 µL.

  • Set up the Real-Time PCR Instrument:

    • Place the 96-well plate in the real-time PCR instrument.

    • Set up a melt curve experiment. The temperature should ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

    • Ensure the instrument is set to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve of fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in this curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve.

    • Compare the Tm of the mutant proteins to the wild-type protein. An increase in Tm indicates enhanced thermostability.

Visualizations

Baccatin_III_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(20),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TASY) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450 (T5αH) Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol-O-acetyl transferase (TAT) Intermediate_Taxoids Intermediate Taxoids Taxadien_5a_yl_acetate->Intermediate_Taxoids Multiple P450s & Acyltransferases Deacetylbaccatin_III 10-deacetylthis compound III Intermediate_Taxoids->Deacetylbaccatin_III Multiple enzymatic steps Baccatin_III This compound III Deacetylbaccatin_III->Baccatin_III 10-deacetylthis compound III-10-O-acetyl transferase (DBAT)

Caption: Simplified biosynthetic pathway of this compound III from GGPP.

Enzyme_Engineering_Workflow cluster_0 Gene Level cluster_1 Protein Level cluster_2 Analysis Gene Target Gene in Plasmid Mutagenesis Site-Directed Mutagenesis or Random Mutagenesis Gene->Mutagenesis Mutant_Library Mutant DNA Library Mutagenesis->Mutant_Library Create Mutant Library Expression Protein Expression & Purification Mutant_Library->Expression Screening High-Throughput Screening (e.g., Thermal Shift Assay) Expression->Screening Hit_Identification Identify Thermostable Hits Screening->Hit_Identification Characterization Biochemical Characterization (Activity, Kinetics) Hit_Identification->Characterization Final_Enzyme Optimized Enzyme Characterization->Final_Enzyme Select Best Variant

Caption: General workflow for enzyme thermostability engineering.

Troubleshooting_Logic Start Low Enzyme Activity or Yield Check_Expression Check Protein Expression/Solubility (SDS-PAGE, Western Blot) Start->Check_Expression Check_Assay Verify Assay Conditions (Temp, pH, Cofactors) Start->Check_Assay Expression_OK Expression OK? Check_Expression->Expression_OK Assay_OK Assay Conditions Optimal? Check_Assay->Assay_OK Expression_OK->Assay_OK Yes Optimize_Expression Optimize Expression: - Lower Temperature - Different Host - Chaperones Expression_OK->Optimize_Expression No Optimize_Assay Re-characterize Enzyme: - Temp/pH Profile - Cofactor Titration Assay_OK->Optimize_Assay No Result Identify Root Cause Assay_OK->Result Yes Sequence_Verify Sequence Verify Mutant Optimize_Expression->Sequence_Verify Optimize_Assay->Sequence_Verify Sequence_Verify->Result

Caption: Troubleshooting flowchart for low enzyme activity post-engineering.

References

Navigating the Labyrinth of Paclitaxel Synthesis: A Technical Support Guide to Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of the potent anti-cancer drug paclitaxel from its precursor, Baccatin III, is a cornerstone of oncological therapy. However, the intricate chemistry involved in this conversion is often plagued by a series of side reactions that can significantly impact yield and purity, posing considerable challenges for researchers and manufacturers. This technical support center provides a comprehensive guide to troubleshooting these common hurdles, offering detailed experimental protocols, insights into reaction mechanisms, and strategies to mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the conversion of this compound III to paclitaxel?

A1: The most frequently encountered side reactions include:

  • Epimerization at C-7: The hydroxyl group at the C-7 position of the this compound core is susceptible to epimerization under basic conditions, leading to the formation of 7-epi-paclitaxel.

  • Rearrangement of the this compound Core: The tetracyclic core of this compound III can undergo rearrangement, particularly under basic conditions, which can lead to the formation of analogues with a tetrahydrofuran ring instead of the characteristic oxetane ring[1].

  • Side Reactions related to Protecting Groups: The choice and application of protecting groups for the C-7 and C-10 hydroxyls are critical. Incomplete protection or deprotection can lead to a mixture of undesired products.

  • Epimerization of the C-2' Position of the Side Chain: The stereochemistry at the C-2' position of the phenylisoserine side chain is crucial for the biological activity of paclitaxel. Epimerization at this position can occur during the coupling step, reducing the yield of the desired diastereomer.

  • Degradation under Acidic Conditions: Acidic conditions can lead to the cleavage of the oxetane ring and dehydration at the C-13 position[2].

Q2: How can I minimize the formation of 7-epi-paclitaxel?

A2: Minimizing the formation of the 7-epimer involves careful control of reaction conditions, particularly the choice of base and reaction time. The use of hindered non-nucleophilic bases and lower reaction temperatures can help to suppress this side reaction. It has been observed that the presence of the 13α-hydroxyl group can influence the equilibrium between the C-7 epimers[3].

Q3: What is the significance of the Ojima-Holton method in paclitaxel synthesis?

A3: The Ojima-Holton method is a highly efficient protocol for the attachment of the C-13 side chain to the this compound core. It utilizes a β-lactam as the side chain precursor, which is coupled to the protected this compound III derivative. This method is widely used due to its high yield and stereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of paclitaxel from this compound III.

Problem Potential Cause Recommended Solution
Low yield of paclitaxel - Incomplete reaction at any step.- Formation of significant amounts of side products (e.g., 7-epi-paclitaxel, rearranged products).- Suboptimal reaction conditions (temperature, solvent, base).- Monitor reaction progress closely using techniques like HPLC.- Optimize reaction conditions (see experimental protocols below).- Carefully select and apply protecting groups.
Presence of a significant peak corresponding to 7-epi-paclitaxel in HPLC analysis - Prolonged exposure to basic conditions.- Use of a strong, unhindered base.- Reduce reaction time for base-catalyzed steps.- Employ a hindered base such as diisopropylethylamine (DIPEA).- Consider conducting the reaction at a lower temperature.
Identification of an impurity with a different ring structure - Rearrangement of the this compound core under basic conditions.- Minimize exposure to strong bases.- Investigate alternative, milder coupling conditions for the side chain.
Multiple unidentified impurities - Degradation of starting materials or products.- Non-specific reactions due to inadequate protection of reactive sites.- Ensure the purity of starting materials and reagents.- Re-evaluate the protecting group strategy to ensure complete protection of hydroxyl groups not involved in the desired reaction.

Quantitative Data on Side Reactions

The formation of byproducts is highly dependent on the specific reaction conditions. The following table summarizes some reported quantitative data on C-7 epimerization.

Compound Base Solvent Epimer Ratio (7β : 7α) at Equilibrium
10-deacetylpaclitaxelDBUToluene2.8 : 1[3]
PaclitaxelDBUToluene1 : 2[3]
This compound IIIDBUToluene~1 : 1[3]

Note: This data indicates that the equilibrium between the epimers is influenced by the substituents on the this compound core.

Key Experimental Protocols

The following are generalized protocols for the key steps in the conversion of this compound III to paclitaxel. Researchers should optimize these protocols for their specific substrates and equipment.

Protection of this compound III at the C-7 Position

A common strategy involves the selective protection of the C-7 hydroxyl group with a silyl protecting group, such as triethylsilyl (TES).

Protocol:

  • Dissolve this compound III in a suitable anhydrous solvent (e.g., pyridine or DMF).

  • Add a slight excess of the silylating agent (e.g., triethylsilyl chloride).

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the 7-O-TES-Baccatin III by column chromatography.

Coupling of the Side Chain (Ojima-Holton Method)

This step involves the reaction of the protected this compound III with a β-lactam.

Protocol:

  • Dissolve the 7-O-protected this compound III in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -40 to -78 °C).

  • Add a strong base (e.g., n-butyllithium or lithium hexamethyldisilazide) dropwise to deprotonate the C-13 hydroxyl group.

  • Add a solution of the protected β-lactam in the same solvent.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Quench the reaction and perform a standard workup and purification.

Deprotection

The final step is the removal of the protecting groups to yield paclitaxel.

Protocol:

  • Dissolve the protected paclitaxel precursor in a suitable solvent.

  • Add the appropriate deprotecting agent. For a TES group, a fluoride source such as HF-pyridine or TBAF is commonly used.

  • Monitor the reaction by TLC or HPLC.

  • Once the deprotection is complete, perform a workup and purify the final product by chromatography.

Visualizing the Synthetic Pathway and Side Reactions

The following diagrams illustrate the key steps and potential side reactions in the conversion of this compound III to paclitaxel.

Conversion_Workflow cluster_side_reactions Side Reactions Baccatin_III This compound III Protected_this compound 7-O-Protected this compound III Baccatin_III->Protected_this compound Protection (e.g., TESCl) Degradation Degradation Products Baccatin_III->Degradation Acidic Conditions Coupled_Product Protected Paclitaxel Protected_this compound->Coupled_Product Side Chain Coupling (Ojima-Holton) Epimerization_C7 7-epi-Protected this compound III Protected_this compound->Epimerization_C7 Base Rearrangement Rearranged this compound III Core Protected_this compound->Rearrangement Base Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection Epimerization_C2_prime C-2' Epimer of Protected Paclitaxel Coupled_Product->Epimerization_C2_prime Coupling Conditions Paclitaxel->Degradation Acidic Conditions

Caption: Synthetic workflow from this compound III to paclitaxel, highlighting key side reactions.

Epimerization_Mechanism cluster_legend Mechanism of C-7 Epimerization Baccatin_C7_OH This compound III Derivative (C-7 β-OH) Enolate Enolate Intermediate Baccatin_C7_OH->Enolate Base (-H+) Enolate->Baccatin_C7_OH +H+ Baccatin_C7_epi_OH 7-epi-Baccatin III Derivative (C-7 α-OH) Enolate->Baccatin_C7_epi_OH +H+ Baccatin_C7_epi_OH->Enolate Base (-H+) β-OH β-OH (desired stereochemistry) α-OH α-OH (epimer)

Caption: Simplified mechanism of base-catalyzed C-7 epimerization.

References

Technical Support Center: Optimizing Baccatin III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Baccatin III extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their extraction methods. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound III?

A1: The most prevalent methods for this compound III extraction from Taxus species include conventional solvent extraction techniques like Soxhlet and maceration, as well as modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[1] Each method offers different advantages regarding extraction time, solvent consumption, and yield.

Q2: Which solvent is best for this compound III extraction?

A2: Methanol and ethanol are the most commonly used and effective solvents for this compound III extraction.[1][2] Methanol often shows slightly higher extraction efficiency.[2] The choice of solvent can also be influenced by the specific extraction technique and the desired purity of the final product. For instance, in Supercritical Fluid Extraction (SFE), ethanol is often used as a co-solvent with supercritical CO2.[3]

Q3: What are the main challenges in this compound III extraction?

A3: The primary challenges include low yields due to the low concentration of this compound III in the plant material, the co-extraction of impurities like chlorophylls, waxes, and other taxanes, and the potential for degradation of the target compound during the extraction process.[4][5] Subsequent purification steps are often complex and can lead to product loss.[5]

Q4: How can I quantify the amount of this compound III in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound III in plant extracts.[1][6][7][8] A sensitive and reproducible HPLC method, often using a C18 column and gradient elution, allows for the accurate determination of this compound III and related taxanes.[6][7]

Q5: What are some common impurities found in this compound III extracts?

A5: Common impurities include other taxanes such as 10-deacetylthis compound III and cephalomannine, as well as non-polar compounds like chlorophylls and waxes, and polar compounds like tannins and phenolics.[1][9] The presence of these impurities can complicate the purification process.

Troubleshooting Guides

Issue 1: Low Yield of this compound III

Symptoms: The final yield of this compound III is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Cell Disruption Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Inappropriate Solvent Choice Methanol or ethanol are generally the most effective solvents.[1][2] Consider optimizing the solvent-to-solid ratio.
Suboptimal Extraction Time Extraction time is a critical parameter. For MAE, shorter times (e.g., 20 minutes) can be optimal, while conventional methods may require several hours.[2]
Incorrect Extraction Temperature Temperature can significantly impact yield. For MAE, a temperature of around 85°C has been shown to be effective.[4] For UAE, optimal temperatures may be around 44-45°C.[10] However, excessively high temperatures can lead to degradation.
Degradation of this compound III This compound III can be sensitive to high temperatures and prolonged extraction times. Consider using methods with shorter extraction times like UAE or MAE.
Issue 2: High Level of Impurities in the Extract

Symptoms: The crude extract contains a large amount of chlorophyll, waxes, or other undesirable compounds, making purification difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-extraction of Non-polar Impurities Perform a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction.[11][12]
Extraction of Polar Impurities Utilize a purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE), to separate this compound III from more polar impurities.[11][6]
Suboptimal Extraction Method Supercritical Fluid Extraction (SFE) with CO2 can be more selective than liquid solvent extraction, potentially reducing the co-extraction of certain impurities.[3]
Lack of a Clean-up Step Incorporate a clean-up step using adsorbents like Diaion® HP-20 or silica gel to remove pigments and other interfering compounds from the crude extract.[11][13][14]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for taxanes, including this compound III, based on literature data.

Extraction Method Solvent Temperature Time Yield/Efficiency Reference
Soxhlet MethanolBoiling point of solvent~21 hoursConsidered exhaustive but time and solvent consuming.[1]
Ultrasound-Assisted (UAE) Methanol20-60 °CVariesCan reduce extraction time and improve yields compared to conventional methods.[1]
Microwave-Assisted (MAE) 95% Ethanol70-115 °C6-12 minCan significantly reduce extraction time and solvent consumption while maintaining good recovery.[4]
Pressurized Liquid (PLE) Methanol100-130 °C10-15 min (multiple cycles)Generally provides the highest yields among the compared methods.[1]
Supercritical Fluid (SFE) CO2 + Ethanol (co-solvent)40-70 °C~4 hoursOffers high selectivity, potentially reducing the need for extensive purification.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Grind dried Taxus needles to a fine powder.

  • Extraction Setup: Place 5g of the powdered plant material into a microwave extraction vessel. Add 100 mL of 95% ethanol.[4] Allow the mixture to sit for 10 minutes before starting the extraction.

  • Microwave Program: Set the microwave extractor to the desired temperature (e.g., 85°C) and time (e.g., 9 minutes).[4]

  • Post-Extraction: After the program is complete, allow the vessel to cool. Filter the extract to remove the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Grind dried Taxus needles and, if necessary, pre-treat with n-hexane to remove waxy compounds.[12]

  • Extraction Setup: Load approximately 5g of the prepared plant material into the high-pressure extraction vessel.

  • SFE Parameters:

    • Set the extraction temperature to 40°C and the pressure to 300 bar.[3]

    • Use supercritical CO2 as the primary solvent with 3 wt% ethanol as a co-solvent.[3]

  • Extraction Process: Run the extraction for approximately 4 hours, collecting the extract by expanding the supercritical fluid through a cold trap.[3]

  • Post-Extraction: The precipitated extract in the cold trap is the crude this compound III product.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Plant_Material Taxus sp. Plant Material Grinding Grinding Plant_Material->Grinding Pre_Extraction Pre-extraction (optional) with n-hexane Grinding->Pre_Extraction Extraction_Method Choice of Extraction Method (MAE, SFE, etc.) Pre_Extraction->Extraction_Method Crude_Extract Crude this compound III Extract Extraction_Method->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning Crude_Extract->Liquid_Liquid SPE Solid-Phase Extraction (SPE) Liquid_Liquid->SPE Crystallization Crystallization SPE->Crystallization Pure_this compound Pure this compound III Crystallization->Pure_this compound HPLC HPLC Quantification Pure_this compound->HPLC

Caption: A general workflow for the extraction and purification of this compound III.

Troubleshooting_Flowchart Start Start: Low this compound III Yield Check_Grinding Is plant material finely ground? Start->Check_Grinding Grind_Finer Grind material to a finer powder Check_Grinding->Grind_Finer No Check_Solvent Is the solvent appropriate? (Methanol/Ethanol) Check_Grinding->Check_Solvent Yes Grind_Finer->Check_Solvent Optimize_Solvent Switch to or optimize solvent system Check_Solvent->Optimize_Solvent No Check_Parameters Are extraction parameters optimized? (Time, Temperature) Check_Solvent->Check_Parameters Yes Optimize_Solvent->Check_Parameters Optimize_Parameters Adjust time and temperature based on method Check_Parameters->Optimize_Parameters No Consider_Degradation Could degradation be an issue? Check_Parameters->Consider_Degradation Yes Optimize_Parameters->Consider_Degradation Use_Milder_Method Use a method with shorter extraction time (e.g., UAE, MAE) Consider_Degradation->Use_Milder_Method Yes Final_Check Re-run extraction and analyze yield Consider_Degradation->Final_Check No Use_Milder_Method->Final_Check

Caption: A troubleshooting flowchart for addressing low this compound III yield.

References

Validation & Comparative

A Comparative Guide to Baccatin III and 10-Deacetylbaccatin III as Precursors for Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of the potent anti-cancer drug paclitaxel (Taxol®) is a cornerstone of its large-scale production. This process relies on the availability of advanced precursors, primarily Baccatin III and its analogue, 10-deacetylthis compound III (10-DAB). Both are naturally occurring taxanes extracted from the yew tree (Taxus species). The choice between these two precursors has significant implications for the efficiency, cost, and complexity of the paclitaxel manufacturing process. This guide provides an objective, data-driven comparison of this compound III and 10-deacetylthis compound III as starting materials for paclitaxel semi-synthesis, supported by experimental data and detailed methodologies.

Executive Summary

10-deacetylthis compound III is significantly more abundant in the renewable needles of the yew tree compared to this compound III, making it a more readily available and sustainable precursor. However, the semi-synthesis of paclitaxel from 10-DAB requires an additional chemical step—acetylation of the C-10 hydroxyl group—to convert it into this compound III. This extra step can impact the overall yield and complexity of the synthesis. In contrast, starting with this compound III offers a more direct and shorter synthetic route to paclitaxel.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative differences in the semi-synthetic pathways of paclitaxel starting from 10-deacetylthis compound III and this compound III.

Parameter10-Deacetylthis compound III RouteThis compound III RouteReferences
Starting Material Abundance High (more abundant in yew needles)Low (less abundant than 10-DAB)[1]
Number of Key Synthetic Steps 43[2]
Overall Yield (reported) ~53-58%Varies based on specific step yields[2][3]
Key Intermediate This compound III7-O-protected this compound III[4]
Additional Initial Step C-10 AcetylationNone[5]

Synthetic Pathway Overview

The semi-synthesis of paclitaxel from both precursors involves a series of key chemical transformations. The primary difference lies in the initial handling of the C-10 position of the taxane core.

G cluster_10DAB 10-Deacetylthis compound III Route cluster_Bacc This compound III Route DAB 10-Deacetylthis compound III Prot_DAB 1. Protection of C7-OH DAB->Prot_DAB Acet 2. Acetylation of C10-OH Prot_DAB->Acet Bacc_prot 7-O-protected this compound III Acet->Bacc_prot Attach_DAB 3. Attachment of C13 side chain Bacc_prot->Attach_DAB Deprot_DAB 4. Deprotection Attach_DAB->Deprot_DAB Pacli_DAB Paclitaxel Deprot_DAB->Pacli_DAB Bacc This compound III Prot_Bacc 1. Protection of C7-OH Bacc->Prot_Bacc Bacc_prot2 7-O-protected this compound III Prot_Bacc->Bacc_prot2 Attach_Bacc 2. Attachment of C13 side chain Bacc_prot2->Attach_Bacc Deprot_Bacc 3. Deprotection Attach_Bacc->Deprot_Bacc Pacli_Bacc Paclitaxel Deprot_Bacc->Pacli_Bacc G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Paclitaxel->Microtubules Mitotic_Spindle Dysfunctional Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2 Modulation of Bcl-2 Family Proteins Cell_Cycle_Arrest->Bcl2 triggers PI3K_AKT Inhibition of PI3K/AKT Pathway Cell_Cycle_Arrest->PI3K_AKT influences MAPK Activation of MAPK/ERK Pathway Cell_Cycle_Arrest->MAPK influences Bcl2->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

References

A Comparative Analysis of the Anticancer Activities of Baccatin III and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery and development, taxanes have emerged as a cornerstone of chemotherapy, with paclitaxel being a prominent member of this class. Baccatin III, a natural diterpenoid and a key precursor in the semi-synthesis of paclitaxel, has also been investigated for its own therapeutic potential. This guide provides a detailed comparison of the anticancer activities of this compound III and paclitaxel, supported by experimental data, detailed methodologies, and illustrations of their molecular mechanisms.

Quantitative Comparison of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound III and paclitaxel against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same study are limited. Variations in experimental conditions can influence IC50 values.

CompoundCell LineCancer TypeIC50 Value
This compound III HeLaCervical Cancer4.30 µM[1]
A549Lung Cancer4.0 - 7.81 µM[1]
A431Skin Cancer4.0 - 7.81 µM[1]
HepG2Liver Cancer4.0 - 7.81 µM[1]
Paclitaxel SK-BR-3Breast Cancer (HER2+)~5 nM[2]
MDA-MB-231Breast Cancer (Triple Negative)~10 nM[2][3]
T-47DBreast Cancer (Luminal A)~2.5 nM[2]
MCF-7Breast Cancer33.7 ± 4.2 nM[4]

From the available data, paclitaxel demonstrates significantly higher potency, with IC50 values in the nanomolar range, while this compound III exhibits cytotoxic effects at micromolar concentrations.

Mechanisms of Anticancer Action: A Tale of Two Taxanes

While structurally related, this compound III and paclitaxel exhibit distinct mechanisms of action at the molecular level.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel is a well-established anti-mitotic agent that functions by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for the dynamic reorganization of the microtubule network required for mitosis.[5] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[6]

Beyond its direct effects on microtubules, paclitaxel has been shown to modulate several intracellular signaling pathways implicated in cancer cell proliferation and survival, including the EGFR/PI3K/AKT/mTOR pathway.[7]

This compound III: A Multifaceted Precursor

The anticancer mechanism of this compound III is more complex and appears to be multifaceted. Some studies suggest that, unlike paclitaxel, it does not primarily act by stabilizing microtubules. Instead, it has been reported to inhibit tubulin polymerization, a mechanism more akin to agents like colchicine.

Furthermore, emerging evidence points towards an immunomodulatory role for this compound III. It has been shown to inhibit the accumulation and suppressive activity of myeloid-derived suppressor cells (MDSCs), which are key players in tumor-associated immune suppression. By reducing the number and function of MDSCs, this compound III may enhance the host's anti-tumor immune response.

Interestingly, some research also indicates that this compound III can induce apoptosis independently of cell cycle arrest, suggesting that the core taxane ring structure may play a direct role in triggering cell death pathways.[8] This is in contrast to paclitaxel, where apoptosis is largely a consequence of mitotic arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of this compound III and paclitaxel.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of this compound III or paclitaxel for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following treatment, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The culture medium is removed, and 150 µl of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The plate is placed on a shaker for 10 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC Assay for Apoptosis

The Annexin V-FITC assay is used to detect early-stage apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the cytotoxicity assay. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[11]

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[6]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.[12]

  • Incubation: The cells are incubated for 5-15 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Treated and untreated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The cells are then stored at 4°C for at least 30 minutes.[14]

  • Washing: The fixed cells are centrifuged and washed twice with PBS to remove the ethanol.[14]

  • RNase Treatment: The cell pellet is resuspended in a solution containing RNase A to degrade RNA and ensure that the fluorescent dye only binds to DNA.[15]

  • Propidium Iodide Staining: Propidium iodide (PI) solution is added to the cells, which are then incubated at room temperature for 5-10 minutes.[14][15]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by paclitaxel and the proposed mechanisms of action for this compound III.

Paclitaxel's Impact on Microtubules and Downstream Signaling

paclitaxel_pathway cluster_cell Cancer Cell cluster_pi3k EGFR/PI3K/AKT/mTOR Pathway paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin egfr EGFR paclitaxel->egfr Inhibition microtubule Microtubule Stabilization tubulin->microtubule g2m_arrest G2/M Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k PI3K egfr->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Paclitaxel stabilizes microtubules, leading to G2/M arrest and apoptosis.

Proposed Anticancer Mechanisms of this compound III

baccatin_iii_pathway cluster_tumor_microenvironment Tumor Microenvironment baccatin_iii This compound III mdsc Myeloid-Derived Suppressor Cells (MDSCs) baccatin_iii->mdsc Inhibition tumor_cell Tumor Cell baccatin_iii->tumor_cell Direct Effect immune_suppression Immune Suppression mdsc->immune_suppression t_cell T-Cell Activity immune_suppression->t_cell Inhibition t_cell->tumor_cell Anti-tumor Immunity apoptosis Apoptosis tumor_cell->apoptosis

Caption: this compound III may inhibit MDSCs and directly induce apoptosis in tumor cells.

Conclusion

References

A Comparative Guide to Validated HPLC Methods for Baccatin III Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quantification of Baccatin III, a key intermediate in the semi-synthesis of the anticancer drug Paclitaxel. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of various validated HPLC methods for this compound III analysis, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound III analysis depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated HPLC methods with their key chromatographic conditions and validation parameters.

Parameter Method 1 Method 2 Method 3
Column Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm)[1]Curosil G[2]C18 LiChrospher®100 (250x4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Water (gradient)[1]Methanol—acetate buffer (0.02 M, pH 4.5) (65:35, v/v) (isocratic)[2]Acetonitrile: Water (60:40 v/v)[3]
Flow Rate 1.2 ml/min[1]Not specified1.0 mL/min[3]
Detection Wavelength 227 nm[1]227 nm[2]227 nm[3]
Linearity Range 0.1-100 µg/ml[3]0.1µg–2.4 µg injected[2]Not specified
Correlation Coefficient (R²) > 0.999[4]Not specifiedGood linear relationship[3]
Limit of Detection (LOD) 9.88 µg/mL (for a related compound)[4]Not specifiedNot specified
Limit of Quantification (LOQ) 29.93 µg/mL (for a related compound)[4]Not specifiedNot specified
Accuracy (% Recovery) 95.24% to 100.00%[1]Not specifiedNot specified
Precision (%RSD) < 2.0%[5]Not specifiedNot specified

Experimental Protocol: A Representative HPLC Method

This section details a representative experimental protocol for the analysis of this compound III using a validated HPLC method, based on common practices found in the literature.[1][3]

1. Materials and Reagents:

  • This compound III reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sample containing this compound III (e.g., plant extract, in-process sample)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound III reference standard in methanol at a concentration of 1000 µg/mL.

  • From the stock solution, prepare a series of working standard solutions in the mobile phase, ranging from 0.1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh a known quantity of the sample.

  • Extract this compound III using a suitable solvent (e.g., methanol) with the aid of ultrasonication.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the this compound III peak based on the retention time of the reference standard.

  • Quantify the amount of this compound III in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Workflow for HPLC Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[6][7][8] The following diagram illustrates the typical workflow for validating an HPLC method for this compound III analysis.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Validated documentation->end

Caption: Workflow of HPLC method validation.

This guide provides a foundational comparison of validated HPLC methods for this compound III analysis. Researchers should always refer to the specific validation reports and regulatory guidelines applicable to their work to ensure compliance and data integrity.

References

Baccatin III: A Comparative Analysis of its Biological Activity Against Other Taxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Baccatin III with other prominent taxane compounds, namely paclitaxel (Taxol®) and docetaxel (Taxotere®). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences within this critical class of anticancer agents.

Overview of Taxanes and this compound III

Taxanes are a class of diterpenoid compounds originally derived from yew trees (genus Taxus) that have become indispensable in cancer chemotherapy.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent cell death.[1][3][4] Paclitaxel and docetaxel are the most well-known and widely used taxanes in clinical practice.[5]

This compound III is a natural diterpene and a key biosynthetic precursor to paclitaxel.[6][7] While it forms the core tetracyclic skeleton of more complex taxanes, it lacks the C-13 side chain that is crucial for the high-potency anticancer activity of compounds like paclitaxel and docetaxel.[8][9] Although often considered an inactive precursor, research has demonstrated that this compound III itself possesses biological activity, albeit at significantly lower levels than its more complex derivatives.[10][11][12]

Comparative Biological Activity: A Quantitative Look

The following table summarizes the quantitative data on the biological activities of this compound III, paclitaxel, and docetaxel.

Biological ActivityThis compound IIIPaclitaxel (Taxol®)Docetaxel (Taxotere®)
Cytotoxicity (IC50)
HeLa (Cervical Cancer)4.30 µM[6]Not explicitly foundNot explicitly found
A549 (Lung Cancer)4.0 - 7.81 µM[6]Not explicitly foundNot explicitly found
A431 (Skin Cancer)4.0 - 7.81 µM[6]Not explicitly foundNot explicitly found
HepG2 (Liver Cancer)4.0 - 7.81 µM[6]Not explicitly foundNot explicitly found
Various Cancer Cell Lines8 - 50 µM[12]Generally in the low nM rangeGenerally in the low nM range
Microtubule Interaction
Microtubule Binding Affinity (Kb)1.5 x 10^5 M-1[13][14]3.7 x 10^7 M-1[13][14]Not explicitly found
Microtubule AssemblyPromotes assembly into long microtubules[10]Potently promotes microtubule assembly[4][15]Potently promotes microtubule assembly
Microtubule StabilizationStabilizes against cold-induced disassembly[10]Strong stabilization[3][4]Strong stabilization
Immunomodulatory Effects
MHC Class I & II PresentationIncreases in dendritic cells[16][17]Not a primary reported mechanismNot a primary reported mechanism
Myeloid-Derived Suppressor Cells (MDSCs)Inhibits accumulation and suppressive function[16][18]Not a primary reported mechanismNot a primary reported mechanism

Mechanism of Action: Microtubule Stabilization and Beyond

The primary mechanism of action for clinically used taxanes like paclitaxel and docetaxel is their ability to bind to the β-tubulin subunit within microtubules.[3][8] This binding stabilizes the microtubule polymer, preventing its depolymerization.[3][4] This disruption of normal microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[3][19]

This compound III, while sharing the core taxane structure, exhibits a significantly lower affinity for the microtubule binding site.[13][14] However, it can still promote tubulin assembly into long microtubules and stabilize them against disassembly, though at much higher concentrations than paclitaxel.[10] Interestingly, some studies suggest that at high concentrations, this compound III may also inhibit tubulin polymerization, a mechanism more akin to colchicine or vinblastine.[12]

Beyond microtubule stabilization, this compound III has been shown to possess immunomodulatory properties. It can enhance the presentation of antigens by major histocompatibility complex (MHC) class I and II molecules on dendritic cells and inhibit the accumulation and suppressive activity of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice.[11][16][17][18] These activities suggest a potential role for this compound III in modulating the tumor microenvironment.

Taxane_Signaling_Pathway cluster_0 Taxane Compound cluster_1 Cellular Processes Taxane Taxane Tubulin Tubulin Taxane->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by Taxanes) MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Stabilization CellCycle Cell Cycle (G2/M Phase) MitoticSpindle->CellCycle Arrest Apoptosis Apoptosis CellCycle->Apoptosis Induction

Figure 1: Simplified signaling pathway of taxane-induced apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the taxane compounds (this compound III, paclitaxel, docetaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

In Vitro Microtubule Assembly Assay

Objective: To assess the ability of a compound to promote the polymerization of tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer (e.g., PIPES buffer).

  • Compound Addition: The taxane compound at various concentrations or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of microtubule polymerization are determined from the absorbance curves.

Experimental_Workflow Start Start PrepareTaxanes Prepare Stock Solutions of Taxane Compounds Start->PrepareTaxanes Cytotoxicity Cytotoxicity Assays (e.g., MTT) PrepareTaxanes->Cytotoxicity MicrotubuleAssay In Vitro Microtubule Assembly/Stabilization Assays PrepareTaxanes->MicrotubuleAssay Immunomodulation Immunomodulatory Assays (e.g., Flow Cytometry for MDSCs) PrepareTaxanes->Immunomodulation DataAnalysis Data Analysis and Comparison Cytotoxicity->DataAnalysis MicrotubuleAssay->DataAnalysis Immunomodulation->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Comparative analysis of Baccatin III production in different Taxus species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Baccatin III Production in Different Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This compound III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug paclitaxel (Taxol®), is naturally found in various species of the genus Taxus. The concentration of this valuable taxane, however, varies significantly among different Taxus species, influencing their suitability for commercial extraction. This guide provides a comparative analysis of this compound III production across several Taxus species, supported by experimental data, detailed methodologies, and visual representations of key processes and relationships.

Data Presentation: this compound III Content in Various Taxus Species

The following table summarizes the quantitative data on this compound III content found in different Taxus species, as reported in various scientific studies. It is important to note that the yields can be influenced by factors such as the age of the plant, the specific cultivar, the time of harvest, and the geographical location.

Taxus SpeciesPlant PartThis compound III Content (µg/g dry weight unless otherwise specified)Reference
Taxus baccataNeedlesTrace - 120.48[1]
Taxus baccataCallus Culture4.55 - 18.90 mg/L[2][3]
Taxus brevifoliaNeedlesNot explicitly quantified in the provided search results
Taxus cuspidataNeedles~1580 (0.158 wt%)[4]
Taxus cuspidataSeeds~1570 (0.157 wt%)[4]
Taxus maireiLeaves and Twigs~156 (0.0156%)[5]
Taxus maireiSeed Embryo44.88[5]
Taxus maireiSeed Coat116.60[5]
Taxus mediaNeedlesLower than T. cuspidata[1]
Taxus wallichianaCell Culture9.43 ± 3.8 (elicited)[6]

Experimental Protocols

The quantification of this compound III from Taxus species typically involves extraction, purification, and analysis using chromatographic techniques. Below is a generalized methodology based on common practices reported in the literature.

1. Sample Preparation:

  • Plant material (e.g., needles, bark) is collected and air-dried or freeze-dried to a constant weight.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • A known weight of the powdered plant material is extracted with a suitable solvent, most commonly methanol.[7]

  • Extraction can be performed using various techniques, including:

    • Soxhlet extraction: A classical method involving continuous extraction with a recycling solvent.

    • Ultrasonic-assisted extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

    • Microwave-assisted extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

    • Supercritical fluid extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, often with a co-solvent like ethanol, for extraction.[4]

    • Pressurized liquid extraction (PLE): Involves extraction with solvents at elevated temperatures and pressures.[8]

3. Purification:

  • The crude extract is filtered to remove solid plant debris.

  • The filtrate is then subjected to liquid-liquid partitioning. A common method involves partitioning the methanolic extract with dichloromethane.[7]

  • The organic phase, containing the taxanes, is collected and the solvent is evaporated under reduced pressure.

  • The resulting residue may be further purified by precipitating the taxoids with a non-polar solvent like hexane.[7]

4. Quantification:

  • The purified extract is redissolved in a suitable solvent (e.g., methanol) for analysis.

  • High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound III.[9][10]

    • Column: A C18 reversed-phase column is typically used.[7]

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is frequently employed.[7]

    • Detection: UV detection at a wavelength of 227 nm is standard for taxanes.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for more sensitive and selective quantification.[11]

  • Quantification is achieved by comparing the peak area of this compound III in the sample to a calibration curve generated from certified reference standards.

Mandatory Visualizations

Taxane Biosynthetic Pathway

Taxane Biosynthetic Pathway GGPPS Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPPS->Taxadiene TS TS Taxadiene Synthase Intermediate1 Hydroxylated Intermediates Taxadiene->Intermediate1 P450 hydroxylases P450_hydroxylases Cytochrome P450 Hydroxylases Intermediate2 Taxane with Benzoyl Group Intermediate1->Intermediate2 TBT TBT Taxane 2α-O- benzoyltransferase DAB_III 10-Deacetylthis compound III (10-DAB) Intermediate2->DAB_III Multiple Steps DBAT 10-deacetylthis compound III-10-O- acetyltransferase (DBAT) Baccatin_III This compound III DAB_III->Baccatin_III DBAT Paclitaxel Paclitaxel Baccatin_III->Paclitaxel BAPT & other steps BAPT This compound III: 3-amino-3-phenylpropanoyl- transferase Experimental Workflow Start Plant Material Collection (*Taxus* species) Drying Drying (Air or Freeze-drying) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Filtration->Partitioning Evaporation Solvent Evaporation Partitioning->Evaporation Purification Further Purification (e.g., Precipitation) Evaporation->Purification Analysis HPLC or LC-MS/MS Analysis Purification->Analysis Quantification Quantification of this compound III Analysis->Quantification Comparative Suitability cluster_high High this compound III Content cluster_moderate Moderate this compound III Content cluster_variable Variable/Potentially Lower this compound III Content T_cuspidata Taxus cuspidata T_mairei Taxus mairei T_baccata Taxus baccata T_media Taxus media T_brevifolia Taxus brevifolia T_wallichiana Taxus wallichiana Source Suitability for This compound III Production Source->T_cuspidata Generally High Source->T_mairei Moderate Source->T_baccata Variable Source->T_media Generally Lower Source->T_brevifolia Variable Source->T_wallichiana Variable

References

A Comparative Guide to the In Vivo Efficacy of Baccatin III and Its Derivatives, Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor efficacy of Baccatin III and its prominent derivatives, paclitaxel and docetaxel. While this compound III is a crucial precursor for the semi-synthesis of these widely used chemotherapeutic agents, emerging research highlights its own distinct biological activities.[1][2] This document synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms of action, efficacy in various tumor models, and the experimental protocols used for their evaluation.

Executive Summary

  • This compound III: Demonstrates modest in vivo antitumor effects, primarily attributed to its immunomodulatory properties.[1][3] It has been shown to reduce the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice.[1][3] Its cytotoxic activity is significantly lower than its derivatives.[4]

  • Paclitaxel: A potent anticancer agent that functions by promoting microtubule assembly, leading to mitotic arrest.[4][5] It is a cornerstone treatment for various cancers, including ovarian, breast, and non-small cell lung cancer.[6]

  • Docetaxel: A semi-synthetic derivative of 10-deacetylthis compound III, docetaxel has shown greater potency than paclitaxel in some preclinical and clinical settings.[7][8][9] It also promotes microtubule assembly but with a higher affinity for the β-tubulin-binding site.[8]

Comparative In Vivo Efficacy Data

The following tables summarize key in vivo efficacy data for this compound III, paclitaxel, and docetaxel. It is critical to note that these data are compiled from different studies and are not from a head-to-head comparison, thus direct quantitative comparisons should be made with caution.

Table 1: In Vivo Antitumor Activity of this compound III

CompoundAnimal ModelTumor ModelDosageRoute of AdministrationKey FindingsReference
This compound IIIBALB/c mice4T1 mammary carcinoma0.05 - 0.5 mg/kg/dayOralSignificantly reduced tumor growth; Decreased accumulation of MDSCs in the spleen.[1][3]
This compound IIIBALB/c miceCT26 colon cancer0.05 - 0.5 mg/kg/dayOralSignificantly reduced tumor growth; Reduced suppressive effect of MDSCs on T cells.[1][3]
This compound IIIAthymic nude mice4T1 mammary carcinoma0.5 mg/kgOralNo significant antitumor activity observed.[1]
This compound III (in combination with Gemcitabine)BALB/c mice4T1 mammary carcinomaNot specifiedNot specifiedEfficiently inhibited tumor growth and accumulation of MDSCs.[10]

Table 2: Comparative In Vivo Efficacy of Paclitaxel and Docetaxel

CompoundAnimal Model/Study TypeTumor ModelDosageKey FindingsReference
Docetaxel vs. Paclitaxel Phase III Clinical TrialMetastatic Breast CancerDocetaxel: 100 mg/m²; Paclitaxel: 175 mg/m² (every 3 weeks)Docetaxel showed significantly longer median overall survival (15.4 vs 12.7 months) and time to progression (5.7 vs 3.6 months).[9][11]
Docetaxel vs. Paclitaxel Preclinical ModelsVarious in vitro and in vivo modelsNot specifiedDocetaxel demonstrated more potent antitumor activity.[8]
Paclitaxel Immunodeficient miceHs766T human pancreatic xenograft80 mg/kg (total dose)Significantly prolonged median survival time compared to control.[12]
Docetaxel Syngeneic mice and nude mice11 of 12 murine transplantable tumors and human tumor xenograftsNot specifiedShowed significant antitumor activity, including complete regressions of advanced-stage tumors.[7]

Mechanisms of Action: A Comparative Overview

This compound III and its derivatives exert their anticancer effects through distinct mechanisms, primarily centered on the disruption of microtubule dynamics.

  • This compound III: Unlike its derivatives, this compound III has been shown to inhibit the polymerization of tubulin, a mechanism similar to that of colchicine and vinblastine.[4] This leads to an accumulation of cells in the G2/M phase of the cell cycle.[4] Furthermore, its in vivo efficacy is strongly linked to its ability to modulate the tumor microenvironment by reducing the population of immunosuppressive MDSCs.[1][3]

  • Paclitaxel and Docetaxel: In contrast, both paclitaxel and docetaxel promote the assembly of tubulin into stable microtubules and inhibit their depolymerization.[4][5][7] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7] Preclinical studies suggest that docetaxel has a greater affinity for the β-tubulin binding site and is a more potent inducer of apoptosis than paclitaxel.[8]

Signaling Pathways

The following diagram illustrates the differing mechanisms of action of this compound III and its derivatives on microtubule dynamics.

G cluster_0 This compound III cluster_1 Paclitaxel / Docetaxel This compound III This compound III Inhibition Inhibition of Polymerization This compound III->Inhibition Tubulin Dimers_B Tubulin Dimers Tubulin Dimers_B->Inhibition No Microtubules Microtubule Disruption Inhibition->No Microtubules G2/M Arrest_B G2/M Phase Arrest No Microtubules->G2/M Arrest_B Derivatives Paclitaxel / Docetaxel Promotion Promotion of Polymerization Derivatives->Promotion Tubulin Dimers_D Tubulin Dimers Tubulin Dimers_D->Promotion Stable Microtubules Stable Microtubules Promotion->Stable Microtubules G2/M Arrest_D G2/M Phase Arrest & Apoptosis Stable Microtubules->G2/M Arrest_D G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IV, IP) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Data Collection: - Tumor Volume - Body Weight - Survival monitoring->data_collection endpoint Endpoint Analysis: - Necropsy - Histology - Flow Cytometry data_collection->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis end End analysis->end

References

A Head-to-Head Comparison of Baccatin III Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug paclitaxel (Taxol®), demands high purity for pharmaceutical applications. Its isolation and purification from complex mixtures, whether derived from plant cell cultures or natural sources like the yew tree (Taxus species), present significant challenges. This guide provides a comparative overview of various purification techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Quantitative Comparison of Purification Techniques

The selection of a purification strategy for this compound III often involves a trade-off between purity, yield, cost, and scalability. The following table summarizes quantitative data from various studies on different purification methods.

Purification TechniquePurity (%)Overall Yield (%)Key Solvents/ReagentsProcessing TimeScale
Preparative HPLC 99.72 ± 0.18[1]~90 (recovery)[1]Methanol, Water, Acetonitrile< 3 hours for 20g crude taxoid[1]Laboratory
ODS Low-Pressure Chromatography & Precipitation >99[2]87.1[2]THF, n-hexane, DichloromethaneNot SpecifiedLarge-scale[2]
Centrifugal Partition Chromatography (CPC) >99Not SpecifiedMEK/water, MTBE/acetone/water, DCM/MeOH/water46 minutes per run (80 ml sample)Not Specified
Antisolvent Recrystallization >98 (for 10-DAB III)61.71 (recovery of 10-DAB III)[3]Methanol, Petroleum ether, n-hexaneNot SpecifiedLaboratory
Solid Phase Extraction (SPE) & Semi-preparative HPLC 90[4]3 times more than traditional solid-liquid extraction[4]Methanol, WaterNot SpecifiedPreparative[4]
Precipitation (Pre-purification) Variable (dependent on solvent system)VariableAcetone/hexane, Dichloromethane/hexaneNot SpecifiedLaboratory[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification processes. Below are protocols for some of the key techniques mentioned.

Preparative High-Performance Liquid Chromatography (HPLC)

This method is highly effective for achieving high purity this compound III on a laboratory scale.

  • Crude Extract Preparation: Crude taxoids are first extracted from the source material (e.g., bark, needles) using methanol. This is followed by liquid-liquid partitioning with dichloromethane and subsequent precipitation with hexane.[1]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 10 × 250 mm, 5 μm particle size).[1]

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is commonly used. A typical isocratic condition is methanol-water (70:30 v/v).[1]

    • Flow Rate: For a preparative scale, a flow rate of around 10 ml/min is employed.[1]

    • Detection: UV detection at 227 nm is standard for taxanes.[1][6]

    • Injection Volume: Dependent on the column size and concentration of the crude extract.

ODS Low-Pressure Chromatography and Precipitation

This technique is suitable for larger-scale purification and can yield high-purity this compound III.

  • Initial Chromatography: The crude extract is first subjected to silica-gel low-pressure chromatography.[2]

  • ODS Chromatography: The fractions containing this compound III are then passed through an ODS (octadecylsilyl) low-pressure chromatography column.[2]

  • Precipitation/Crystallization: The enriched fraction from the ODS column is concentrated, and this compound III is precipitated using a solvent/antisolvent system such as tetrahydrofuran (THF)/n-hexane.[2] This step is crucial for removing closely related impurities.

Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for crude extracts.

  • Solvent System Selection: A suitable biphasic solvent system is chosen, such as methyl ethyl ketone (MEK)/water, methyl tert-butyl ether (MTBE)/acetone/water, or dichloromethane (DCM)/methanol (MeOH)/water.

  • Operation: The crude sample is dissolved in a portion of the solvent system and injected into the CPC instrument. The mobile phase is pumped through the system, and fractions are collected. The stationary phase is retained in the rotor by the centrifugal field.

  • Fraction Analysis: Collected fractions are analyzed (e.g., by HPLC) to identify those containing high-purity this compound III.

Antisolvent Recrystallization

This method purifies this compound III based on its differential solubility in a solvent and an antisolvent.

  • Dissolution: The crude or partially purified this compound III is dissolved in a suitable solvent (e.g., methanol) to prepare a concentrated solution.[3]

  • Addition of Antisolvent: An antisolvent, in which this compound III has low solubility (e.g., water or petroleum ether), is gradually added to the solution.[3]

  • Crystallization: The addition of the antisolvent reduces the solubility of this compound III, causing it to crystallize out of the solution. The mixture is typically cooled to maximize the yield of crystals.[7]

  • Isolation: The purified crystals are then collected by filtration.[7]

Visualizing Purification Workflows and Strategies

Understanding the sequence of steps and the relationships between different purification techniques is essential for process development. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and the logical connections between purification strategies.

This compound III Purification Workflow cluster_0 Upstream Processing cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Polishing Crude Extract Crude Extract Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Extract->Liquid-Liquid Extraction Partitioning Precipitation Precipitation Liquid-Liquid Extraction->Precipitation Concentration Column Chromatography Column Chromatography Precipitation->Column Chromatography Further Purification Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC High Purity CPC CPC Column Chromatography->CPC Alternative Crystallization Crystallization Preparative HPLC->Crystallization CPC->Crystallization Purified this compound III Purified this compound III Crystallization->Purified this compound III Purification Strategy Selection Start Start Desired Purity Desired Purity Start->Desired Purity High Purity (>99%) High Purity (>99%) Desired Purity->High Purity (>99%) High Moderate Purity (90-99%) Moderate Purity (90-99%) Desired Purity->Moderate Purity (90-99%) Moderate Pre-purification Pre-purification Desired Purity->Pre-purification Low Scale of Operation Scale of Operation Laboratory Scale Laboratory Scale Scale of Operation->Laboratory Scale Small Large Scale Large Scale Scale of Operation->Large Scale Large Crude Extract Complexity Crude Extract Complexity High Purity (>99%)->Scale of Operation Moderate Purity (90-99%)->Scale of Operation SPE + Semi-prep HPLC SPE + Semi-prep HPLC Moderate Purity (90-99%)->SPE + Semi-prep HPLC Pre-purification->Crude Extract Complexity LLE + Precipitation LLE + Precipitation Pre-purification->LLE + Precipitation Prep HPLC Prep HPLC Laboratory Scale->Prep HPLC CPC + Crystallization CPC + Crystallization Laboratory Scale->CPC + Crystallization Column Chromatography + Crystallization Column Chromatography + Crystallization Large Scale->Column Chromatography + Crystallization

References

Validating Baccatin III Bioactivity: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Baccatin III, a key intermediate in the semi-synthesis of the potent anti-cancer drug Paclitaxel (Taxol®), has garnered significant interest for its own intrinsic biological activities.[1] While less potent than its famous derivative, this compound III exhibits both anticancer and immunomodulatory properties, making robust and validated in vitro assays crucial for its continued investigation and potential therapeutic applications.[2] This guide provides a comparative overview of established in vitro assays for characterizing the bioactivity of this compound III, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Comparison of this compound III Bioactivity Across Different Assays

The primary bioactivity of this compound III is its cytotoxic effect on cancer cells, which is mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of this compound III in different cancer cell lines and the assays used to measure it.

Table 1: Cytotoxicity of this compound III in Various Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 Value (µM)Reference
HeLaCervical Cancer4.30[3]
A549Lung Cancer4.0 - 7.81[3]
A431Skin Cancer4.0 - 7.81[3]
HepG2Liver Cancer4.0 - 7.81[3]
Ovcar3Ovarian Cancer2 - 4[4]
JurkatT-cell Leukemia2 - 4[4]
T47DBreast Cancer2 - 4[4]

Table 2: Comparison of Assays for Assessing this compound III-Induced Apoptosis in HeLa Cells

AssayEndpoint MeasuredObservationReference
Annexin V-FITC StainingExternalization of phosphatidylserineIncreased apoptotic cell population[3]
Mitochondrial Membrane Potential (JC-1 Assay)Depolarization of mitochondrial membraneLoss of mitochondrial membrane potential
Reactive Oxygen Species (ROS) ProductionIncrease in intracellular ROSElevated levels of ROS

Experimental Protocols

Detailed and reproducible protocols are fundamental to the validation of any in vitro assay. Below are methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound III (e.g., 1, 3, and 5 µM) and a vehicle control (e.g., 0.4% DMSO) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Seed HeLa cells in a 6-well plate and treat with this compound III (e.g., 1, 3, and 5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Annexin V-FITC Assay for Apoptosis

This assay identifies cells in the early stages of apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.

Protocol:

  • Treat HeLa cells with different concentrations of this compound III for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

JC-1 Assay for Mitochondrial Membrane Potential

This assay detects the depolarization of the mitochondrial membrane, an early event in apoptosis.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells as aggregates, which fluoresce red. In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as monomers and fluoresces green.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound III.

  • After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the red and green fluorescence using a fluorescence plate reader or visualize under a fluorescence microscope.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound III on the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[5]

  • Add this compound III or a control vehicle to the tubulin solution on ice.

  • Transfer the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound III cell_seeding->treatment cytotoxicity Cytotoxicity (MTT) treatment->cytotoxicity cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis (Annexin V) treatment->apoptosis mito_potential Mitochondrial Potential (JC-1) treatment->mito_potential ic50 IC50 Calculation cytotoxicity->ic50 cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_quant Apoptosis Quantification apoptosis->apop_quant mito_depol Mitochondrial Depolarization mito_potential->mito_depol

Caption: General experimental workflow for assessing this compound III bioactivity.

Apoptotic_Pathway This compound This compound III microtubules Inhibition of Microtubule Polymerization This compound->microtubules ros Increased ROS This compound->ros g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mito_depol Mitochondrial Membrane Depolarization ros->mito_depol mito_depol->apoptosis

Caption: Signaling pathway of this compound III-induced apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of Baccatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Baccatin and its derivatives, central to the synthesis of taxane-based chemotherapy drugs like Paclitaxel, are classified as hazardous cytotoxic compounds.[1][2] Handling and disposing of these substances requires stringent safety protocols to protect laboratory personnel and the environment from potential harm. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound waste in a research and drug development setting.

Immediate Safety Precautions

Due to its hazardous nature, all contact with this compound should be minimized.[1] The substance is considered a potential carcinogen and may cause genetic defects, skin and eye irritation, and respiratory tract irritation.[3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound or its associated waste.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[5]

  • Eye Protection: Use tightly fitting safety goggles.[5]

  • Lab Coat: A lab coat or impervious clothing is required to prevent skin contact.[5]

  • Respiratory Protection: When handling powders or generating dust, use a full-face respirator or work within a certified chemical fume hood to avoid inhalation.[1][5]

Emergency deluge showers and eyewash fountains should be readily accessible in any area where this compound is handled.[1]

This compound Waste Classification and Handling

Proper segregation of cytotoxic waste is critical for safety and regulatory compliance. This compound waste is categorized based on the concentration of the active compound, which dictates the disposal pathway.

Waste CategoryDescriptionDisposal Container
Bulk this compound Waste Any material contaminated with more than 3% of the original weight of the this compound compound.[6] This includes unused pure compounds, heavily contaminated items, and materials used to clean up significant spills.[6]Black RCRA-approved hazardous waste container, labeled "Chemotherapy Waste" and "Hazardous Waste."[6]
Trace this compound Waste Items that are "RCRA empty," meaning they contain less than 3% of the original this compound compound by weight.[6] This includes empty vials, flasks, gloves, bench paper, and PPE with incidental contamination.[6][7]Yellow chemotherapy waste container, clearly labeled "Chemotherapy Waste" or "Trace Chemo."[6][8]
Contaminated Sharps Needles, syringes, scalpels, and broken glass contaminated with any amount of this compound.[1]Yellow puncture-proof sharps container specifically designated for chemotherapy waste.[7][8]

Step-by-Step Disposal Procedures

Follow these protocols to ensure the safe handling and disposal of various forms of this compound waste.

Protocol for Solid this compound Waste Disposal
  • Segregation: At the point of generation, determine if the waste is "bulk" or "trace" contaminated.

  • Containment:

    • For trace waste , place items like contaminated gloves, wipes, and plasticware directly into a designated yellow chemotherapy waste bag or container.[5][7]

    • For bulk waste , such as expired pure this compound or grossly contaminated materials, place it in a sealed plastic bag and then into a black RCRA hazardous waste container.[6]

  • Labeling: Ensure the container is clearly labeled with "Chemotherapy Waste" and other required hazard symbols.[7]

  • Storage: Store the sealed waste container in a designated, secure area away from general lab traffic until pickup by a certified hazardous waste disposal service.

Protocol for Liquid this compound Waste Disposal
  • Prohibition: Never dispose of liquid this compound waste down the drain or into the sanitary sewer.[7][9]

  • Collection: Collect all liquid waste, including spent culture media from treated cells, in a dedicated, leak-proof glass or plastic container with a tight-fitting lid.[7]

  • Labeling: Affix a chemical waste label to the container, clearly identifying the contents as "Liquid Chemotherapy Waste" and listing this compound as a component.[7]

  • Solidification (for Trace Liquids): For trace liquid waste containers that are ¾ full, add an absorbent material to solidify the contents before sealing. This minimizes the risk of spills during transport.[7]

  • Storage and Disposal: Store the sealed container in secondary containment and arrange for pickup through your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9]

Protocol for Spill Cleanup

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Don PPE: Wear two pairs of chemotherapy-rated gloves, a disposable gown, eye protection, and respiratory protection.[1]

  • Contain the Spill:

    • For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust.[1]

    • For liquid spills: Cover the spill with absorbent pads or a spill pillow.

  • Clean the Area: Starting from the outer edge and working inward, carefully collect all contaminated materials.

  • Decontaminate: Clean the spill area with a suitable detergent and then rinse with water. All cleanup materials (pads, wipes, PPE) are considered bulk chemotherapy waste.

  • Dispose of Waste: Place all cleanup materials into a sealed bag and then into a black RCRA hazardous waste container for disposal.[1][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

Baccatin_Disposal_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Identify this compound Waste waste_type What is the waste form? start->waste_type is_sharp Sharps (Needles, Glass) waste_type->is_sharp Sharp is_liquid Liquid waste_type->is_liquid Liquid is_solid Solid (PPE, Vials, Powder) waste_type->is_solid Solid sharps_container Yellow Chemo Sharps Container is_sharp->sharps_container liquid_container Sealed Liquid Waste Container is_liquid->liquid_container concentration_check Contamination > 3%? is_solid->concentration_check trace_container Yellow Trace Chemo Container concentration_check->trace_container No (Trace) bulk_container Black RCRA Hazardous Waste Container concentration_check->bulk_container Yes (Bulk) final_disposal Dispose via Certified Hazardous Waste Vendor sharps_container->final_disposal liquid_container->final_disposal trace_container->final_disposal bulk_container->final_disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

Final Disposal Logistics

The ultimate disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.[2] All waste streams—trace, bulk, liquid, and sharps—must be collected by a licensed hazardous or biomedical waste disposal company.[1] These vendors are equipped to transport and dispose of cytotoxic materials through methods such as high-temperature incineration, ensuring complete destruction and preventing environmental release.[10] Maintain meticulous records of waste generation and disposal for regulatory compliance.

References

Comprehensive Safety and Handling Guide for Baccatin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Baccatin. The information is designed to ensure a safe laboratory environment by offering detailed, step-by-step guidance on the proper use of personal protective equipment (PPE) and adherence to safety protocols.

Hazard Identification and Summary

This compound III, a precursor to the chemotherapy drug paclitaxel, is classified as a hazardous substance.[1] Exposure can lead to significant health risks. It is crucial to understand these hazards before handling the compound.

Hazard ClassificationDescriptionPotential EffectsCitations
Carcinogenicity May cause cancer.Danger of serious damage to health through prolonged exposure.[2][3][4]
Genetic Defects May cause heritable genetic damage.Can produce severe defects demonstrated in short- and long-term studies.[1][3]
Irritation Skin, Eye, and Respiratory IrritantCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Acute Toxicity Harmful if SwallowedAccidental ingestion may be damaging to an individual's health.[1][5]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the minimum required PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationaleCitations
Hand Protection Double gloving with nitrile or powder-free latex gloves.Provides a barrier against skin contact. A study on the related compound paclitaxel showed no permeation through latex or nitrile gloves after 4 hours of continuous exposure.[1][6]
Body Protection Full-body protective clothing (e.g., coveralls, smock with long sleeves).Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Dust respirator or a positive-flow mask for significant airborne dust.Protects against inhalation of hazardous dust particles, which can cause respiratory damage.[1]
Eye and Face Protection Tightly fitting safety goggles with side shields.Prevents eye irritation and damage from airborne particles or splashes.[1][7]
Foot and Head Protection Protective shoe covers and a head covering.Minimizes the spread of contamination outside the work area.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling this compound.

Preparation and Area Setup
  • Ventilation: All handling of this compound powder must occur in a well-ventilated area, preferably within a certified laboratory hood.[1][8]

  • Designated Area: Establish a designated area for handling this compound. Ensure it is clearly marked and uncluttered.

  • Spill Kit: Confirm that a cytotoxic spill kit is readily available before beginning work.[1]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

Handling this compound Powder
  • Avoid Dust Generation: Exercise extreme caution to avoid generating dust.[1] Use techniques such as gentle scooping rather than pouring from a height.

  • Personal Contact: Avoid all personal contact with the substance, including inhalation and skin contact.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][9]

  • Weighing: If weighing the powder, do so within a ventilated enclosure equipped with a HEPA filter.

Post-Handling and Decontamination
  • Surface Cleaning: After handling, decontaminate all surfaces. A study on the related compound paclitaxel found that a 0.5% w/v sodium hypochlorite solution effectively degrades over 99% of the compound within 20 minutes, making it a suitable decontamination agent.[6]

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove shoe covers, outer gloves, gown, inner gloves, face and eye protection, and head covering in that order.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[1][9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe setup_area Set Up Ventilated Area gather_ppe->setup_area don_ppe Don PPE Correctly setup_area->don_ppe handle_this compound Handle this compound (Avoid Dust) don_ppe->handle_this compound spill_check Check for Spills handle_this compound->spill_check decontaminate Decontaminate Surfaces spill_check->decontaminate No Spill emergency_spill Follow Spill Protocol spill_check->emergency_spill Spill Occurs doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Segregate & Dispose Waste wash_hands->dispose_waste emergency_spill->decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.